5MP-Fluorescein
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H15NO6 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-5-methylidenepyrrol-2-one |
InChI |
InChI=1S/C25H15NO6/c1-13-2-9-23(29)26(13)14-3-6-18-17(10-14)24(30)32-25(18)19-7-4-15(27)11-21(19)31-22-12-16(28)5-8-20(22)25/h2-12,27-28H,1H2 |
InChI Key |
NVMKZSQTMOTZAR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC(=O)N1C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Lipophilic Fluorescein Probes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "5MP-Fluorescein" does not correspond to a standard chemical name found in the scientific literature. This guide is based on the properties of a structurally similar and well-documented lipophilic fluorescein derivative, 5-(Octadecylthiocarbamoylamino)fluorescein , and general principles of fluorescent probes. The experimental protocols and quantitative data are representative and should be adapted for specific experimental contexts.
Core Mechanism of Action
The fundamental mechanism of action for lipophilic fluorescein probes like 5-(Octadecylthiocarbamoylamino)fluorescein is centered on the synergistic properties of its two primary molecular components: the fluorescein core and a long hydrophobic alkyl chain.[1]
-
Fluorescence: The fluorescein moiety serves as the reporter component. It is a well-characterized fluorophore that absorbs light in the blue spectrum (typically around 494 nm) and emits it at a longer wavelength in the green spectrum (around 521 nm).[2][3][4] This process of excitation and emission allows for the visualization and tracking of the probe within biological systems.[1]
-
Lipophilicity: The long alkyl chain, such as an octadecyl group, provides a strong hydrophobic character to the molecule. This lipophilic tail facilitates the insertion and anchoring of the probe within lipid-rich environments, most notably cellular membranes. The thiocarbamoylamino linker connects this hydrophobic tail to the fluorescent headgroup.
This dual nature enables the molecule to act as a reporter for the properties of the lipid membrane. Its fluorescence characteristics, such as emission spectrum and intensity, can be sensitive to the local environment, providing information about membrane polarity, fluidity, and phase.
Cellular Uptake and Distribution
The cellular uptake of lipophilic fluorescein probes is a passive process driven by the molecule's high affinity for the lipid bilayer of the plasma membrane. Once introduced into an aqueous environment containing cells, the probe rapidly partitions into the cellular membranes to reach a thermodynamically stable state.
The cellular fate and localization of the probe are dictated by the principles of lipid partitioning and membrane trafficking. While initial staining will be of the plasma membrane, the probe may be internalized over time through various endocytic pathways. The specific pathway can be influenced by cell type and experimental conditions. Studies on other fluorescent probes suggest that dynamin-dependent endocytosis can be a mechanism for the uptake of fluorescein and its derivatives.
Data Presentation
Table 1: Spectroscopic Properties of Fluorescein
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~494 nm | |
| Maximum Emission Wavelength (λem) | ~521 nm | |
| Molar Extinction Coefficient (ε) | ~76,900 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.95 |
Table 2: Representative Parameters for a Fluorescence Polarization Assay
| Parameter | Value | Reference |
| Probe Concentration | 25 - 500 nM | |
| Protein Concentration | 3 - 6 µM | |
| Dissociation Constant (Kd) | 48 - 100 µM | |
| Z' Factor | > 0.5 |
Experimental Protocols
General Protocol for Staining Live Cells with a Lipophilic Fluorescein Probe
-
Probe Preparation: Prepare a stock solution of the lipophilic fluorescein probe (e.g., 1-10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or chamber slides).
-
Staining Solution Preparation: Dilute the stock solution to the final working concentration (typically in the range of 1-10 µM) in a serum-free medium or an appropriate buffer (e.g., phosphate-buffered saline, PBS). The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash once with the buffer. Add the staining solution to the cells and incubate for a period ranging from 5 to 30 minutes at room temperature or 37°C. The optimal staining time should be determined for each cell type and experimental condition.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with the buffer to remove any unbound probe.
-
Imaging: Add fresh buffer or medium to the cells and proceed with imaging using a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation at ~488 nm and emission at ~520 nm).
Protocol for a Competitive Binding Assay using Fluorescence Polarization
This protocol is representative of an assay to screen for inhibitors of a protein-ligand interaction, where the ligand is labeled with fluorescein.
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescein-labeled ligand in an appropriate buffer.
-
Prepare a stock solution of the target protein in the same buffer.
-
Prepare a serial dilution of the test compounds (potential inhibitors) in the buffer.
-
-
Assay Setup:
-
In a suitable microplate (e.g., a black, 384-well plate), add a fixed concentration of the fluorescein-labeled ligand and the target protein to each well. The concentrations should be optimized to give a stable and significant polarization signal.
-
Add the serially diluted test compounds to the wells. Include control wells with no compound (maximum polarization) and wells with no protein (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters and polarizers.
-
Data Analysis:
-
Calculate the anisotropy or polarization values for each well.
-
Plot the polarization values against the logarithm of the compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value for each compound.
-
Mandatory Visualizations
Caption: Cellular fate and localization pathway of the probe.
References
An In-depth Technical Guide to 5MP-Fluorescein Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemistry, synthesis, and application of 5MP-Fluorescein, a thiol-reactive fluorescent probe based on a 5-Methylene Pyrrolone (5MP) scaffold. This document details the core principles of 5MP bioconjugation, experimental protocols for synthesis and labeling, and workflows for its application in life sciences and drug development.
Core Principles of this compound Bioconjugation
This compound is a specialized derivative of fluorescein designed for the specific and reversible labeling of thiol groups in biomolecules, such as the cysteine residues in proteins. The core of its reactivity lies in the 5-Methylene Pyrrolone (5MP) moiety.
Thiol-Specific Michael Addition: The bioconjugation reaction proceeds via a Michael addition mechanism. The thiol group (-SH) of a biomolecule acts as a nucleophile, attacking the electrophilic double bond of the 5MP ring. This reaction is highly specific for thiols under physiological conditions (pH 6.0-7.5), showing minimal reactivity towards other nucleophilic groups like the ε-amine of lysine.[1] This specificity is a significant advantage over other thiol-reactive reagents like maleimides, which can exhibit off-target reactions with amines.[1]
Reversibility and Traceless Removal: A key feature of the 5MP-thiol conjugate is its reversibility. The formed bond can be cleaved under specific conditions, allowing for the "traceless" removal of the label and regeneration of the native thiol group on the biomolecule. This cleavage can be induced by:
-
Retro-Michael Reaction: In an alkaline buffer (pH 9.5), the conjugate undergoes a retro-Michael reaction, releasing the unmodified thiol.[1]
-
Thiol Exchange: At a neutral pH (7.5), the addition of an excess of a competing thiol, such as glutathione (GSH), can efficiently displace the this compound label.[1]
This "catch-and-release" capability makes this compound a valuable tool for applications requiring temporary labeling or the controlled release of a conjugated cargo.
Synthesis of this compound
The synthesis of this compound involves a one-step coupling reaction between a primary amine (fluorescein amine) and a precursor to the 5-methylene pyrrolone ring.
General Synthesis of 5-Methylene Pyrrolones (5MPs): 5MPs are readily prepared from primary amines. A common method involves the reaction of a primary amine with an in-situ generated 1,4-dicarbonyl compound, which then cyclizes to form the 5MP ring.[2]
Conceptual Synthesis of this compound: To synthesize this compound, fluorescein amine is used as the primary amine. The amino group of fluorescein amine reacts with the appropriate precursor to form the 5MP ring, resulting in the final this compound product.
Experimental Protocols
Synthesis of this compound (Conceptual Protocol)
This protocol is a conceptual outline based on the general synthesis of 5MPs.
Materials:
-
Fluorescein amine (5-aminofluorescein or 6-aminofluorescein)
-
5-Methylene pyrrolone precursor (e.g., generated in situ from furfuryl acetate)
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Phosphate buffer (pH 7.5)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Generation of the 1,4-dicarbonyl intermediate: Dissolve furfuryl acetate in a mixture of THF and phosphate buffer (pH 7.5). Cool the solution to 0°C.
-
Add N-bromosuccinimide (NBS) to the solution and stir for 1 hour at 0°C to generate the 1,4-dicarbonyl intermediate in situ.
-
Reaction with Fluorescein Amine: Add fluorescein amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Extract the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Protein Labeling with this compound
This protocol describes the general procedure for labeling a protein with a free cysteine residue using this compound.
Materials:
-
Protein with at least one accessible cysteine residue
-
This compound
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification
-
Quenching reagent (e.g., Dithiothreitol - DTT)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional): To stop the reaction, a small amount of a thiol-containing reagent like DTT can be added to react with any unreacted this compound.
-
Purification of the Labeled Protein:
-
Gel Filtration: Pass the reaction mixture through a desalting column equilibrated with the desired storage buffer to separate the labeled protein from unreacted this compound.
-
Dialysis: Dialyze the reaction mixture against the desired storage buffer to remove unreacted dye.
-
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of fluorescein (around 494 nm).
Quantitative Data
The following table summarizes key quantitative data for this compound bioconjugation.
| Parameter | Value/Range | Reference/Notes |
| Reaction pH | 6.0 - 7.5 (optimal for thiol specificity) | |
| Cleavage pH (Retro-Michael) | 9.5 | |
| Cleavage Condition (Thiol Exchange) | Excess thiol (e.g., 20 mM GSH) at pH 7.5 | |
| Fluorescein Excitation Max. | ~494 nm | |
| Fluorescein Emission Max. | ~519 nm |
Mandatory Visualizations
Reaction Mechanism of this compound with a Thiol
Caption: Reaction of this compound with a thiol-containing biomolecule.
Experimental Workflow for Protein Labeling and Purification
Caption: Workflow for labeling a protein with this compound.
Application in a Pull-Down Assay
Caption: Workflow for a pull-down assay using a this compound labeled bait protein.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for various applications:
-
Fluorescence Microscopy: The bright fluorescence of the label allows for the visualization and tracking of labeled biomolecules within cells and tissues.
-
Flow Cytometry: Labeled cells or biomolecules can be detected and quantified using flow cytometry.
-
Protein-Protein Interaction Studies: As illustrated in the pull-down assay workflow, this compound can be used to label a bait protein to identify its interaction partners.
-
Drug Delivery: The reversible nature of the 5MP-thiol linkage can be exploited for the controlled release of therapeutic agents from a carrier molecule.
-
Enzyme Activity Assays: Labeling an enzyme near its active site can provide a fluorescent readout of conformational changes upon substrate binding or catalysis.
Conclusion
This compound represents a significant advancement in bioconjugation chemistry, offering high thiol specificity and the unique advantage of traceless removal. This technical guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to effectively utilize this powerful fluorescent probe in their work. The combination of specific labeling and controlled release opens up new possibilities for studying complex biological systems and developing novel therapeutic and diagnostic agents.
References
5MP-Fluorescein: A Technical Guide to Thiol-Specific, Reversibly Fluorescent Labeling in Research
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the application of 5MP-Fluorescein, a thiol-reactive fluorescent probe with a unique, tracelessly removable bioconjugation system. This document outlines the core mechanism, experimental protocols, and practical applications of this versatile tool in protein analysis and cellular imaging.
This compound is a specialized fluorescent dye designed for the selective labeling of molecules containing thiol groups, which are prominently found in the cysteine residues of proteins. This probe is a derivative of the widely-used fluorescein, featuring a 5-Methylene pyrrolone (5MP) moiety. This functional group imparts a high degree of specificity for thiols and, most notably, allows for the subsequent removal of the fluorescent tag without leaving any residual chemical modification—a process termed "traceless removal."[1][2][3] This unique characteristic makes this compound an invaluable tool for a range of applications where temporary labeling is advantageous, such as in the study of protein dynamics, purification of protein complexes, and controlled release of conjugated molecules.[1][3]
Core Mechanism of Action: Thiol-Specific Bioconjugation
The utility of this compound is centered on the Michael addition reaction between the 5-Methylene pyrrolone (5MP) group and a thiol. This reaction is highly specific for sulfhydryl groups under physiological or near-physiological pH conditions (typically pH 6.0-7.5), forming a stable thioether bond. A significant advantage of the 5MP moiety over traditional maleimides is its enhanced stability against hydrolysis, even at alkaline pH. This ensures that the probe remains reactive and available for conjugation over extended experimental periods. The reaction proceeds cleanly and does not introduce a new stereocenter, simplifying the analysis of the resulting conjugate.
The "Tracelessly Removable" Feature
A key innovation of the this compound system is the reversibility of the bioconjugation. The fluorescent label can be cleaved from the target molecule under specific, mild conditions, regenerating the native, unmodified thiol. This "traceless" removal can be initiated in two primary ways:
-
Alkaline Buffer Treatment: Incubation of the 5MP-protein conjugate in an alkaline buffer (e.g., pH 9.5) triggers a retro-Michael reaction, leading to the rapid release of the unmodified protein.
-
Thiol Exchange: At a neutral pH (e.g., pH 7.5), the addition of an excess of a thiol-containing reagent, such as glutathione (GSH), can facilitate the removal of the this compound label through a thiol exchange mechanism.
This reversible labeling strategy is particularly advantageous for applications requiring the temporary immobilization of proteins or the controlled release of a labeled cargo.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the performance of this compound and its derivatives.
| Parameter | Value/Condition | Source |
| Optimal Labeling pH | 6.0 - 7.5 | |
| Label Removal (Retro-Michael) | pH 9.5 | |
| Label Removal (Thiol Exchange) | Excess Thiol (e.g., 20 mM GSH) at pH 7.5 | |
| Stability of 5MP moiety (pH 6.0-9.5) | No decomposition observed up to 72 hours | |
| Half-life of 5MP-protein conjugate (pH 7.5, 37°C) | Approximately 1 day |
Table 1: Reaction Conditions and Stability of this compound Conjugates
| Property | 5-Methylene Pyrrolones (5MPs) | Maleimides | Source |
| Thiol Specificity | High | Moderate (can react with amines at higher pH) | |
| Stability to Hydrolysis | High (stable up to pH 9.5 for extended periods) | Low (prone to ring-opening hydrolysis, especially at alkaline pH) | |
| Generation of New Stereocenter | No | Yes | |
| Reversibility | Tracelessly removable (alkaline pH or thiol exchange) | Generally considered stable; removal is difficult and not "traceless" |
Table 2: Comparison of 5-Methylene Pyrrolones with Maleimides
Experimental Protocols
Protein Labeling with this compound
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
Protein of interest with at least one free cysteine residue.
-
This compound.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5.
-
Quenching Reagent (optional): Dithiothreitol (DTT) or β-mercaptoethanol.
-
Purification column (e.g., size-exclusion chromatography) to remove excess dye.
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reagent like TCEP, followed by removal of the reducing agent.
-
Dye Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as DMSO (e.g., 10 mM).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, a small molecule thiol can be added to react with any remaining unreacted this compound.
-
Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or through dialysis.
-
Characterization: The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~494 nm (for fluorescein).
Traceless Removal of the this compound Label
Method A: Alkaline Buffer
-
Exchange the buffer of the labeled protein solution to an alkaline buffer, such as 50 mM sodium phosphate, pH 9.5.
-
Incubate at 37°C and monitor the release of the fluorophore and regeneration of the native protein by SDS-PAGE and fluorescence imaging, or by mass spectrometry.
Method B: Thiol Exchange
-
To the labeled protein in a neutral buffer (e.g., PBS, pH 7.5), add a high concentration of a competing thiol, such as 20 mM glutathione (GSH).
-
Incubate at 37°C and monitor the removal of the label over time.
Visualizing Experimental Workflows with Graphviz
Protein Labeling and Immobilization Workflow
The following diagram illustrates a typical experimental workflow for protein labeling with this compound, followed by immobilization and subsequent traceless elution.
References
5MP-Fluorescein thiol-reactive probe basics
An In-depth Technical Guide to 5-((((5-Maleimidyl)pentyl)amino)carbonyl)fluorescein (5MP-Fluorescein)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-((((5-Maleimidyl)pentyl)amino)carbonyl)fluorescein, often referred to as this compound or Fluorescein-5-Maleimide, is a thiol-reactive fluorescent probe widely utilized in biological research for the covalent labeling of proteins, peptides, and other biomolecules.[1] Its utility stems from the specific and stable thioether bond formed between the maleimide group and the sulfhydryl group of cysteine residues.[1][2][3] This covalent attachment allows for the sensitive detection and quantification of labeled molecules in a variety of experimental contexts, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[2] The fluorescein moiety provides the probe with its well-characterized bright green fluorescence.
Physicochemical and Spectroscopic Properties
This compound possesses favorable spectroscopic properties for a wide range of fluorescence-based applications. A summary of its key characteristics is presented in Table 1.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | References |
| Molecular Formula | C29H25N3O8 | - |
| Molecular Weight | 543.5 g/mol | - |
| Excitation Maximum (λex) | ~494 nm | |
| Emission Maximum (λem) | ~518-519 nm | |
| Molar Extinction Coefficient (ε) | ≥ 80,000 M⁻¹cm⁻¹ at ~498 nm | |
| Fluorescence Quantum Yield (Φf) | ~0.79 - 0.95 (for fluorescein) | |
| Solubility | Soluble in DMSO and DMF |
Note: The quantum yield is for the core fluorescein fluorophore and can be influenced by conjugation and the local environment.
Reactivity and Specificity
The reactivity of this compound is centered around the maleimide group, which undergoes a Michael addition reaction with the sulfhydryl (thiol) group of cysteine residues. This reaction is highly efficient and specific under controlled pH conditions.
Reaction with Thiols
The maleimide group reacts predominantly with free sulfhydryl groups at a pH range of 6.5-7.5, forming a stable thioether bond. At a neutral pH of 7.0, the reaction with a sulfhydryl group is approximately 1,000 times faster than its reaction with a primary amine.
Off-Target Reactivity and Side Reactions
While highly specific for thiols at neutral pH, the electrophilic nature of the maleimide double bond makes it susceptible to other reactions, particularly at different pH values.
-
Reaction with Amines: As the pH increases above 7.5, the reactivity of maleimides towards primary amines, such as the epsilon-amino group of lysine residues, increases significantly.
-
Hydrolysis: The maleimide group can undergo hydrolysis, especially at higher pH values, which can compete with the desired thiol reaction.
Applications
The ability to specifically label biomolecules makes this compound a versatile tool in various research areas.
-
Protein and Peptide Labeling: Covalently attaching a fluorescent tag to proteins and peptides allows for their visualization and quantification in techniques such as fluorescence microscopy, gel electrophoresis, and Western blotting.
-
Bioconjugation: Creating fluorescently labeled probes for use in immunoassays, flow cytometry, and other detection methods.
-
Fluorescence Polarization (FP) Assays: Developing assays to study molecular interactions, such as protein-protein and protein-ligand binding.
-
Thiol Detection: Quantifying the presence of free thiols in biological samples and detecting the redox state of cells.
-
Conformational Change Studies: Probing changes in protein structure and the assembly of multi-subunit complexes.
Experimental Protocols
The following protocols provide a general framework for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
Materials
-
Protein to be labeled (in a suitable buffer, e.g., PBS, pH 7.2-7.4)
-
This compound (Fluorescein-5-Maleimide)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (optional, e.g., TCEP or DTT)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
-
Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5)
General Protein Labeling Protocol
-
Prepare Protein Solution: Dissolve the protein to be labeled in a suitable reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2) at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Note that reducing agents like DTT must be removed before adding the maleimide probe. To prevent metal-catalyzed oxidation of thiols, 5-10 mM EDTA can be added to the buffer.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Protect the stock solution from light.
-
Conjugation Reaction: Add a 10 to 25-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be less than 10%. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
Purification: Remove the unreacted probe by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.
-
Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be calculated using the following formula:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max is the absorbance of the conjugate at the maximum absorption wavelength of the dye (~494 nm).
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max (~80,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3 for fluorescein).
-
-
Storage: Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C or -80°C for long-term storage. The addition of a carrier protein like 0.1% BSA can improve stability.
Table 2: Typical Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Typical Value/Range | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis. |
| Temperature | 4°C to 25°C | Lower temperatures can slow down competing side reactions. |
| Reaction Time | 1 - 4 hours | Can be optimized based on the specific protein and reagent. |
| Reagent Stoichiometry | 5- to 20-fold molar excess of maleimide reagent | Excess reagent drives the reaction to completion. |
| Typical Conjugation Efficiency | > 90% | Can be assessed by techniques like mass spectrometry or chromatography. |
Conclusion
This compound is a valuable and versatile tool for the fluorescent labeling of cysteine-containing biomolecules. Its high reactivity and specificity for thiols at neutral pH, combined with the excellent photophysical properties of fluorescein, make it a preferred choice for a wide range of applications in biological research and drug development. However, researchers must be mindful of its potential for off-target reactions at higher pH and the possibility of hydrolysis. By following optimized protocols and understanding the underlying chemistry, this compound can be effectively utilized to gain valuable insights into various biological processes.
References
5-Methylene Pyrrolone Fluorescein: A Technical Guide to a Thiol-Specific, Reversible Bioconjugation Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylene pyrrolone fluorescein (5MP-Fluorescein) is a fluorescent dye conjugate built upon the 5-Methylene pyrrolone (5MP) scaffold.[1][2] This molecule has emerged as a significant tool in bioconjugation, offering a highly specific and tracelessly removable method for labeling biomolecules, particularly at thiol sites.[1][3] Its unique properties provide distinct advantages over traditional reagents like maleimides, positioning it as a valuable asset in drug development, protein analysis, and cellular imaging.[3]
At its core, this compound combines the thiol-reactive nature of the 5-methylene pyrrolone group with the well-established fluorescent properties of fluorescein. This duality allows for the selective tagging of cysteine residues in proteins and other thiol-containing molecules, enabling their visualization and tracking. The key innovation lies in the reversible nature of the linkage, which can be cleaved under specific conditions to release the unmodified target molecule.
Core Principles and Mechanism of Action
The functionality of 5-Methylene pyrrolone fluorescein is centered around the Michael addition reaction. The 5-methylene group of the pyrrolone ring acts as a Michael acceptor, readily reacting with the nucleophilic thiol group of a cysteine residue. This reaction is highly specific for thiols, minimizing off-target modifications.
A significant advantage of this chemistry is that the Michael addition does not generate a new stereocenter, which simplifies the analysis of the resulting conjugate.
The reversibility of the conjugation is a key feature. The bond formed between the thiol and the 5MP moiety can be cleaved under specific conditions:
-
Retro-Michael Reaction: The conjugate can release the thiol under alkaline conditions (pH 9.5).
-
Thiol Exchange: At a neutral pH (7.5), the addition of an excess of a competing thiol, such as glutathione (GSH) or dithiothreitol (DTT), can efficiently displace the conjugated molecule, regenerating the original, unmodified thiol.
This "traceless" removal is critical for applications where the temporary modification of a protein is desired, for instance, in the controlled release of a therapeutic agent from an antibody-drug conjugate (ADC).
Advantages Over Traditional Maleimides
5-Methylene pyrrolones, and by extension this compound, offer several advantages over the widely used maleimide-based bioconjugation reagents:
-
Enhanced Stability: 5MPs exhibit significantly greater stability in physiologically relevant conditions, particularly against hydrolysis, compared to maleimides. While maleimides can undergo ring-opening hydrolysis, 5MPs remain stable across a broader pH range.
-
Improved Thiol Specificity: 5MPs demonstrate a higher specificity for cysteine residues, reducing the likelihood of off-target reactions with other nucleophilic amino acid side chains.
-
Traceless Reversibility: As previously mentioned, the ability to cleanly regenerate the native thiol is a major advantage for applications requiring controlled release or temporary labeling.
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and cleavage of 5MP-protein conjugates.
| Parameter | Condition | Half-life (t½) | Reference |
| Cleavage of H4-R45C-3e Conjugate | pH 7.5 buffer, 37°C | 28.5 hours | |
| + 10 mM GSH | 16.8 hours | ||
| + 100 mM DTT | ~6 hours (reaction near complete) |
Table 1: Stability and Thiol-Mediated Cleavage of a this compound Protein Conjugate.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol is a generalized procedure based on the principles described in the literature. Specific concentrations and incubation times may need to be optimized for different proteins.
Materials:
-
Protein of interest with an accessible cysteine residue
-
This compound
-
Reaction Buffer (e.g., HEPES buffer, pH 7.5)
-
Quenching reagent (e.g., excess free cysteine or DTT)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce any existing disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).
-
Labeling Reaction: Add a 5- to 20-fold molar excess of this compound to the protein solution. Incubate the reaction at room temperature or 37°C for 1-2 hours.
-
Quenching: Add an excess of a free thiol (e.g., cysteine or DTT) to quench any unreacted this compound.
-
Purification: Remove the excess reagent and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
-
Characterization: Confirm the labeling efficiency using techniques such as UV-Vis spectroscopy (to quantify both protein and fluorescein), mass spectrometry (to determine the degree of labeling), and SDS-PAGE with fluorescence imaging.
Protocol for Thiol-Mediated Cleavage of this compound Conjugate
Materials:
-
Purified this compound labeled protein
-
Cleavage Buffer (e.g., HEPES buffer, pH 7.5, or an alkaline buffer, pH 9.5)
-
Cleavage Agent (e.g., GSH or DTT for thiol exchange)
-
Analytical system (e.g., SDS-PAGE, UPLC-MS)
Procedure:
-
Incubation: Dissolve the labeled protein in the cleavage buffer.
-
Initiate Cleavage:
-
For Thiol Exchange: Add a high concentration of the cleavage agent (e.g., 10-100 mM DTT or GSH).
-
For Retro-Michael Reaction: Adjust the pH of the solution to 9.5.
-
-
Monitoring: Incubate the reaction at 37°C. Take aliquots at different time points.
-
Analysis: Analyze the aliquots by SDS-PAGE with fluorescence imaging to monitor the decrease in protein-associated fluorescence. Further analysis by mass spectrometry can confirm the removal of the label and the regeneration of the intact protein.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the key processes involved in the use of 5-Methylene pyrrolone fluorescein.
Schematic of the this compound bioconjugation process.
Diagram illustrating the reversible cleavage pathways for the conjugate.
Applications in Research and Drug Development
The unique characteristics of 5-Methylene pyrrolone fluorescein make it suitable for a range of applications:
-
Protein Labeling and Imaging: The fluorescent nature of the tag allows for the visualization of proteins in cells and tissues.
-
Antibody-Drug Conjugates (ADCs): The traceless removal of the linker is highly desirable for the intracellular release of cytotoxic drugs from ADCs.
-
Temporary Thiol Protection: The reversible nature of the conjugation can be used to protect reactive cysteine residues during other chemical modifications.
-
Protein Immobilization and Pulldown: Labeled proteins can be immobilized on surfaces or used to pull down interacting partners, with the subsequent ability to release the native protein for further analysis.
Conclusion
5-Methylene pyrrolone fluorescein represents a significant advancement in bioconjugation chemistry. Its combination of high thiol specificity, enhanced stability, and, most notably, traceless reversibility provides researchers and drug developers with a powerful tool for a variety of applications. As the demand for more precise and controllable methods for modifying biomolecules grows, the utility of 5MP-based reagents is likely to expand, paving the way for new innovations in therapeutics and diagnostics.
References
A Technical Guide to Tracelessly Removable Bioconjugation: Core Principles, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Tracelessly removable bioconjugation is a sophisticated chemical strategy that enables the temporary modification of biomolecules. This powerful approach allows for the attachment of a functional moiety, such as a drug or a purification tag, which can later be cleaved without leaving any residual atoms from the linker. This "traceless" removal is critical in applications where the native structure and function of the biomolecule must be fully restored. This guide provides an in-depth exploration of the core principles, experimental methodologies, and practical applications of several key traceless bioconjugation techniques.
Core Principles of Traceless Bioconjugation
The elegance of traceless bioconjugation lies in the design of self-immolative linkers. These linkers are engineered to undergo a cascade of intramolecular reactions upon a specific trigger, leading to the complete fragmentation of the linker and the release of the unmodified biomolecule. Common triggers include changes in pH, the presence of specific enzymes or reducing agents, or exposure to light. The choice of linker and cleavage strategy is dictated by the specific application, the nature of the biomolecule, and the desired release conditions.
Key Traceless Bioconjugation Chemistries
This section details the mechanisms, advantages, and limitations of several prominent traceless bioconjugation strategies.
Thioester-Based Acyl Transfer
Thioester-based acyl transfer is a versatile method for the site-specific modification of proteins, particularly native antibodies. This strategy often employs a reagent composed of a targeting ligand, a thioester bridge, and a payload. The targeting ligand directs the reagent to a specific site on the protein, where a nucleophilic residue (e.g., the ε-amino group of a lysine) attacks the thioester, leading to the covalent attachment of the payload and the simultaneous release of the targeting ligand.
Mechanism: The process is exemplified by the one-step synthesis of antibody-drug conjugates (ADCs). An Fc-targeting peptide guides the thioester-linked drug to a specific lysine residue (e.g., K251) on the antibody's Fc region. The lysine's amino group attacks the thioester, forming a stable amide bond with the drug and releasing the peptide ligand.[1][2][][4]
Diagram of Thioester-Based Acyl Transfer Mechanism:
Sulfonyl-Triggered Elimination (RevAmine Chemistry)
This strategy utilizes a (2-(alkylsulfonyl)ethyl) carbamate linker to reversibly biotinylate amines. The linker is stable under neutral and acidic conditions but undergoes traceless cleavage under mild basic conditions (e.g., pH 8-9). This method is particularly useful for applications such as affinity purification where the captured protein needs to be released in its native form.
Mechanism: The RevAmine reagent, an N-hydroxysuccinimide activated-carbonate, reacts with primary amines on a protein to form a stable carbamate linkage. Upon exposure to a weak base, a cascade of elimination and decarboxylation reactions is initiated, leading to the regeneration of the unmodified amine and the release of the biotin tag.
Diagram of Sulfonyl-Triggered Elimination Mechanism:
Michael Addition to 5-Methylene Pyrrolones (5MPs)
5-Methylene pyrrolones are thiol-specific reagents that offer a tracelessly removable bioconjugation strategy. The resulting thioether linkage is stable at neutral pH but can be cleaved under mildly alkaline conditions (pH 9.5) or through thiol exchange at physiological pH.
Mechanism: The thiol group of a cysteine residue undergoes a Michael addition to the 5-methylene pyrrolone. This reaction is rapid and does not create a new stereocenter. The conjugate can then undergo a retro-Michael reaction to release the native thiol-containing biomolecule.[1]
Diagram of 5-Methylene Pyrrolone Conjugation and Cleavage:
Traceless Staudinger Ligation
The traceless Staudinger ligation is a bioorthogonal reaction that forms a native amide bond between a phosphinothioester and an azide, with no residual atoms from the phosphine reagent. This method is highly specific and proceeds under mild, aqueous conditions, making it suitable for ligating unprotected peptide fragments.
Mechanism: The reaction is initiated by the nucleophilic attack of the phosphine on the azide to form a phosphazide, which then loses dinitrogen to yield an iminophosphorane intermediate. Intramolecular S- to N-acyl transfer forms an amidophosphonium salt, which is subsequently hydrolyzed to produce the final amide product and a phosphine oxide byproduct. The rate-determining step is typically the formation of the initial phosphazide intermediate.
Diagram of Traceless Staudinger Ligation Mechanism:
Phthalimidine Formation with ortho-Phthalaldehyde (OPA)
ortho-Phthalaldehyde (OPA) and its derivatives react rapidly and chemoselectively with primary amines on peptides and proteins under physiological conditions to form phthalimidines. This reaction is traceless and does not require any additives.
Mechanism: The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form a stable phthalimidine linkage. The reaction is highly efficient and specific for primary amines.
Diagram of Phthalimidine Formation:
Photocleavable Linkers
Photocleavable linkers offer spatial and temporal control over the release of a conjugated molecule. These linkers typically contain a photolabile group, such as an o-nitrobenzyl (oNB) or coumarin derivative, which undergoes cleavage upon exposure to light of a specific wavelength. The quantum yield of cleavage is a critical parameter that determines the efficiency of the release.
Mechanism: Upon absorption of a photon, the photolabile group undergoes an intramolecular rearrangement, leading to the cleavage of the linker and the release of the conjugated molecule. The choice of the photolabile group determines the required wavelength and intensity of light for cleavage.
Diagram of Photocleavable Linker Mechanism:
Quantitative Data Comparison
The following tables summarize key quantitative data for the described traceless bioconjugation chemistries, allowing for a direct comparison of their performance characteristics.
Table 1: Conjugation Efficiency and Kinetics
| Linker Chemistry | Target Residue | Reaction Time | Yield (%) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Thioester-Acyl Transfer | Lysine | 2-3 hours | Quantitative | Not Reported | |
| Sulfonyl-Elimination (RevAmine) | Lysine | 30-60 min | Not Specified | Not Reported | |
| 5-Methylene Pyrrolone (5MP) | Cysteine | < 10 min (pH 6-8.5) | Quantitative | Not Reported | |
| Traceless Staudinger Ligation | Azide | 12 hours | 95 | 7.7 x 10⁻³ | |
| Phthalimidine Formation (OPA) | Lysine | Rapid | High | Not Reported | |
| Photocleavable (oNB) | Amine | Variable | Variable | Not Applicable |
Table 2: Cleavage Conditions and Efficiency
| Linker Chemistry | Cleavage Trigger | Cleavage Time | Yield (%) | Key Conditions | Reference(s) |
| Thioester-Acyl Transfer | Not Applicable (Self-releasing) | N/A | N/A | N/A | |
| Sulfonyl-Elimination (RevAmine) | Mild Base | 16-24 hours | Quantitative | pH 8-9, Room Temp | |
| 5-Methylene Pyrrolone (5MP) | Alkaline pH / Thiol Exchange | 0.6 h (pH 9.5) | Efficient | pH 9.5 or excess thiol (pH 7.5) | |
| Traceless Staudinger Ligation | Not Applicable | N/A | N/A | N/A | |
| Phthalimidine Formation (OPA) | Not Applicable | N/A | N/A | N/A | |
| Photocleavable (Coumarin) | Blue Light (400-450 nm) | < 1 min | High | Specific wavelength and intensity |
Table 3: Stability of Bioconjugates
| Linker Chemistry | Conjugate Stability | Conditions | Reference(s) |
| Thioester-Acyl Transfer | Stable Amide Bond | Physiological | |
| Sulfonyl-Elimination (RevAmine) | Stable at neutral/acidic pH | pH < 7.5 | |
| 5-Methylene Pyrrolone (5MP) | Half-life ~17 h at pH 7.5 | 37°C, pH 7.5 | |
| Traceless Staudinger Ligation | Stable Amide Bond | Physiological | |
| Phthalimidine Formation (OPA) | Stable Phthalimidine Linkage | Physiological | |
| Photocleavable | Stable in the dark | Absence of specific light wavelength |
Experimental Protocols
This section provides detailed methodologies for key traceless bioconjugation experiments.
Protocol 1: Site-Specific Antibody-Drug Conjugation using Thioester-Based Acyl Transfer
Materials:
-
Native antibody (e.g., Trastuzumab)
-
FcBP(K10)-TE-Drug reagent (custom synthesized)
-
PIPES buffer (50 mM, pH 7.4)
-
Endo-S enzyme
-
LC-MS system
Procedure:
-
Antibody Preparation: If necessary, deglycosylate the antibody by treating with Endo-S according to the manufacturer's protocol to reduce heterogeneity for LC-MS analysis.
-
Conjugation Reaction:
-
Dissolve the native antibody in PIPES buffer to a final concentration of 1 mg/mL.
-
Add the FcBP(K10)-TE-Drug reagent to the antibody solution at a 10-fold molar excess.
-
Incubate the reaction mixture at 37°C for 2-3 hours with gentle agitation.
-
-
Purification: Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC), to remove excess reagent and released ligand.
-
Characterization:
-
Analyze the purified ADC by LC-MS to confirm the drug-to-antibody ratio (DAR) and the site of conjugation.
-
Further characterization can include SDS-PAGE, hydrophobic interaction chromatography (HIC), and functional assays.
-
Protocol 2: Traceless Protein Purification using a Self-Cleaving Tag
This protocol describes a general workflow for purifying a protein of interest using a self-cleaving affinity tag system.
Materials:
-
Expression vector containing the gene of interest fused to a self-cleaving tag sequence (e.g., Cytiva™ Protein Select™ tag).
-
Appropriate expression host (e.g., E. coli).
-
Lysis buffer.
-
Affinity chromatography resin specific for the tag (e.g., Cytiva™ Protein Select™ resin).
-
Wash buffer.
-
Elution buffer (if required by the specific system).
-
SDS-PAGE analysis equipment.
Procedure:
-
Expression and Lysis:
-
Express the tagged protein in the chosen host system.
-
Harvest the cells and lyse them using the appropriate lysis buffer and method (e.g., sonication).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Capture:
-
Equilibrate the affinity resin in a chromatography column with the appropriate buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with wash buffer to remove unbound proteins and contaminants.
-
-
On-Column Cleavage and Elution:
-
Induce the self-cleavage of the tag on the column according to the manufacturer's instructions. This may involve a change in buffer conditions or a specific incubation period.
-
The target protein, now free of the tag, will be eluted from the column. The cleaved tag remains bound to the resin.
-
-
Analysis:
-
Collect the eluted fractions containing the purified, tag-free protein.
-
Analyze the purity of the protein by SDS-PAGE.
-
Diagram of Traceless Protein Purification Workflow:
Applications in Drug Development and Research
Tracelessly removable bioconjugation has become an indispensable tool in various areas of biomedical research and drug development.
-
Antibody-Drug Conjugates (ADCs): The development of homogeneous and stable ADCs is a prime application. Traceless linkers ensure that the cytotoxic payload is delivered to the target cancer cells and released in its most active form, minimizing off-target toxicity.
-
Targeted Drug Delivery: Beyond ADCs, traceless linkers are employed in other targeted delivery systems, such as nanoparticle-based drug carriers, to achieve controlled and triggered release of therapeutic agents at the site of action.
-
Protein Purification: The use of tracelessly removable affinity tags simplifies protein purification workflows by combining capture, tag cleavage, and tag removal into a single step, leading to higher yields of native, tag-free proteins.
-
Proteomics and Activity-Based Protein Profiling: Reversible biotinylation reagents, such as RevAmine, are valuable for enriching and identifying protein interaction partners or enzyme substrates, as the captured proteins can be released without any modification that might interfere with subsequent analysis.
Diagram of a General ADC Workflow:
Conclusion
Tracelessly removable bioconjugation represents a significant advancement in the field of chemical biology, providing researchers with precise control over the modification and subsequent restoration of biomolecules. The diverse array of available chemistries allows for tailored solutions to a wide range of challenges in drug development, diagnostics, and fundamental research. As our understanding of these reactions deepens and novel linker technologies emerge, the impact of traceless bioconjugation is poised to grow, enabling the development of more effective and safer therapeutics and more sophisticated research tools.
References
- 1. Site-specific chemical modification of antibody fragments using traceless cleavable linkers | Springer Nature Experiments [experiments.springernature.com]
- 2. A Traceless Site-Specific Conjugation on Native Antibodies Enables Efficient One-Step Payload Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
thiol-specific fluorescent labeling explained
An In-depth Technical Guide to Thiol-Specific Fluorescent Labeling
Introduction
Thiol-specific fluorescent labeling is a cornerstone technique in biochemistry and cell biology, enabling the precise attachment of fluorescent probes to cysteine residues within proteins and other biomolecules. The unique reactivity of the thiol group (–SH) of cysteine, compared to other amino acid side chains, allows for highly specific labeling under controlled conditions. This specificity is crucial for a wide range of applications, from studying protein structure and function to high-content screening in drug discovery. This guide provides a detailed overview of the core chemistries, popular reagents, experimental protocols, and key applications of thiol-specific fluorescent labeling for researchers, scientists, and drug development professionals.
Core Chemistries for Thiol-Specific Labeling
The specific labeling of thiol groups is predominantly achieved through two main reaction chemistries: Michael addition involving maleimides and nucleophilic substitution with iodoacetamides.
Maleimide-Thiol Chemistry
Maleimides are one of the most widely used classes of reagents for thiol-specific modification. The reaction proceeds via a Michael addition, where the thiol acts as a nucleophile and attacks one of the carbon atoms of the maleimide double bond. This reaction is highly specific for thiols at neutral or slightly acidic pH (6.5-7.5), minimizing side reactions with other nucleophilic amino acid residues like lysine.
The resulting thioether bond is generally stable; however, it can undergo hydrolysis, particularly at higher pH values, which can be a consideration for long-term studies.
Iodoacetamide-Thiol Chemistry
Iodoacetamides react with thiols through a nucleophilic substitution (SN2) reaction. The thiol attacks the carbon atom adjacent to the iodine, displacing the iodide ion and forming a stable thioether bond. This reaction is typically faster than the maleimide reaction and is less prone to hydrolysis. However, iodoacetamides can exhibit some reactivity towards other amino acid residues, such as histidine and methionine, particularly at higher pH values (above 8.0).
Key Thiol-Reactive Fluorescent Probes
A vast array of fluorescent dyes has been functionalized with thiol-reactive groups. The choice of probe depends on the specific application, considering factors like brightness, photostability, environmental sensitivity, and the desired spectral properties.
| Probe Name | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Fluorescein-5-Maleimide | Maleimide | 494 | 518 | 83,000 | 0.92 |
| Tetramethylrhodamine-5-Maleimide | Maleimide | 555 | 580 | 92,000 | 0.30 |
| Alexa Fluor™ 488 C₅ Maleimide | Maleimide | 495 | 519 | 71,000 | 0.92 |
| Alexa Fluor™ 594 C₅ Maleimide | Maleimide | 590 | 617 | 92,000 | 0.66 |
| Cyanine3 (Cy3) Maleimide | Maleimide | 550 | 570 | 150,000 | 0.09 |
| Cyanine5 (Cy5) Maleimide | Maleimide | 649 | 670 | 250,000 | 0.20 |
| 5-Iodoacetamidofluorescein (5-IAF) | Iodoacetamide | 491 | 516 | 75,000 | 0.30 |
| N-(iodoacetyl)-N'-(5-sulfo-1-naphthyl)ethylenediamine (IAEDANS) | Iodoacetamide | 336 | 490 | 5,700 | 0.20 |
Experimental Protocols
Below are generalized protocols for labeling proteins with maleimide and iodoacetamide derivatives. It is crucial to optimize these protocols for each specific protein and dye combination.
Protocol 1: Protein Labeling with a Maleimide-Functionalized Dye
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines and thiols (e.g., use HEPES or phosphate buffer).
-
If the protein has disulfide bonds that need to be reduced to free thiols, incubate with a reducing agent like DTT or TCEP. TCEP is often preferred as it does not contain a free thiol itself.
-
Remove the reducing agent using a desalting column or dialysis against a degassed, nitrogen-purged buffer (e.g., PBS, pH 7.2).
-
-
Dye Preparation:
-
Dissolve the maleimide-functionalized dye in a suitable anhydrous solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Unreacted Dye:
-
Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the labeled protein solution at the excitation maximum of the dye and at 280 nm.
-
Calculate the concentration of the protein and the dye to determine the degree of labeling (moles of dye per mole of protein).
-
Protocol 2: Protein Labeling with an Iodoacetamide-Functionalized Dye
-
Protein and Dye Preparation:
-
Follow steps 1 and 2 from the maleimide protocol. For iodoacetamide reactions, a slightly higher pH (7.5-8.5) can sometimes increase the reaction rate, but care must be taken to avoid non-specific labeling.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the iodoacetamide-dye stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature, protected from light. The reaction can be quenched by adding a small molecule thiol like DTT or β-mercaptoethanol.
-
-
Purification and Characterization:
-
Follow steps 4 and 5 from the maleimide protocol to purify the labeled protein and determine the labeling efficiency.
-
Visualizations of Core Concepts
Caption: Maleimide-Thiol Michael Addition Reaction.
Caption: Iodoacetamide-Thiol Nucleophilic Substitution.
Caption: General Experimental Workflow for Protein Labeling.
Applications in Research and Drug Development
Thiol-specific fluorescent labeling is a versatile tool with numerous applications:
-
Protein Structure and Function: Site-specific labeling allows for the introduction of FRET pairs to measure intramolecular or intermolecular distances and conformational changes.
-
Enzyme Activity Assays: Labeling cysteine residues in or near the active site of an enzyme can be used to monitor substrate binding or catalytic activity.
-
Cell Imaging: Fluorescently labeled proteins can be introduced into cells to visualize their localization and trafficking.
-
Drug Discovery: Thiol-reactive probes can be used to identify and characterize potential drug targets, as well as to screen for compounds that bind to specific cysteine residues.
Conclusion
Thiol-specific fluorescent labeling remains an indispensable technique for life science research and development. The high specificity of the chemistries involved, coupled with the ever-expanding palette of available fluorescent probes, provides researchers with a powerful toolkit for investigating complex biological systems. A thorough understanding of the underlying principles and careful optimization of experimental protocols are key to achieving successful and reproducible labeling for a wide range of downstream applications.
Methodological & Application
Application Note: Site-Specific Protein Labeling with 5MP-Fluorescein
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed protocol for the site-specific labeling of proteins using 5MP-Fluorescein, a thiol-reactive fluorescent dye. 5-Methylene Pyrrolone (5MP) based reagents are highly specific for cysteine residues, enabling the precise covalent attachment of a fluorescein molecule through a Michael addition reaction[1][2]. This method is invaluable for researchers needing to fluorescently tag proteins for various downstream applications while maintaining protein integrity. The protocol covers reagent preparation, the labeling reaction, purification of the conjugate, and methods for determining the degree of labeling.
Principle of the Reaction
The labeling chemistry is based on the reaction between the 5-methylene pyrrolone (5MP) moiety of the fluorescein dye and the sulfhydryl (thiol) group of a cysteine residue on the protein. This occurs via a Michael addition mechanism, which is highly specific for thiols at a neutral to slightly basic pH (7.0-7.5)[1][2]. This reaction forms a stable thioether bond, covalently linking the fluorescein fluorophore to a specific site on the protein. The high specificity minimizes off-target labeling of other amino acid residues, such as lysines, which can be an issue with amine-reactive dyes[3].
References
Application Notes and Protocols for Calculating 5MP-Fluorescein Labeling Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
5MP-Fluorescein is a fluorescent dye featuring a 5-Methylene pyrrolone (5MP) group, which serves as a highly specific, thiol-reactive moiety for bioconjugation.[1][2][3] This makes it an effective tool for labeling proteins and other biomolecules at cysteine residues. The principle of this labeling technique lies in the specific and efficient reaction between the 5MP group and the sulfhydryl group of a cysteine, forming a stable covalent bond. Fluorescently labeling proteins is a fundamental technique in biological research and drug development, enabling the visualization and tracking of proteins in various assays.[4][5]
The efficiency of this labeling process, often expressed as the Degree of Labeling (DOL), is a critical parameter to determine. The DOL represents the average number of dye molecules conjugated to each protein molecule. Accurate calculation of the DOL is essential for ensuring experimental reproducibility and for optimizing labeling reactions to avoid issues such as under-labeling, which leads to weak signals, or over-labeling, which can cause fluorescence quenching and loss of protein function.
This document provides a comprehensive guide for labeling proteins with this compound and for the subsequent calculation of the labeling efficiency using UV-Vis spectrophotometry.
Key Spectral Properties
A summary of the essential spectral properties for Fluorescein, the fluorescent component of this compound, is provided below. These values are crucial for the accurate calculation of the Degree of Labeling.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~494 nm | |
| Emission Maximum (λem) | ~517 nm | |
| Molar Absorptivity (ε) of Fluorescein at λex | ~80,000 cm⁻¹M⁻¹ | |
| Correction Factor (CF) at 280 nm | ~0.30 |
Experimental Protocols
Protein Preparation
For optimal labeling, the protein sample must be pure and in a suitable buffer.
-
Buffer Requirements : The buffer should be free of ammonium ions and primary amines (e.g., Tris or glycine), as these can interfere with some labeling chemistries. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used buffer.
-
Protein Concentration : A protein concentration of 1-10 mg/mL is generally recommended for efficient labeling.
-
Reduction of Disulfide Bonds (if necessary) : If the cysteine residues intended for labeling are involved in disulfide bonds, a reduction step is necessary. This can be achieved by incubating the protein with a 2 to 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for one hour at room temperature. Crucially, the reducing agent must be removed before the addition of the this compound, typically by gel filtration or dialysis.
Labeling Reaction
This protocol outlines the general steps for labeling a protein with this compound.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Reaction Incubation :
-
Add a calculated molar excess of the this compound stock solution to the prepared protein solution. A 10 to 20-fold molar excess of dye to protein is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, ensuring it is protected from light.
-
-
Quenching the Reaction :
-
To stop the labeling reaction, a quenching agent such as DTT or 2-mercaptoethanol can be added to a final concentration of 10-20 mM. This will react with any excess this compound.
-
Incubate for an additional 15-30 minutes.
-
Purification of the Labeled Protein
It is critical to remove any unreacted this compound from the labeled protein to ensure accurate determination of the labeling efficiency.
-
Gel Filtration : This is a common method for separating the labeled protein from the smaller, unbound dye molecules.
-
Equilibrate a desalting column (e.g., Sephadex G-25) with the desired storage buffer.
-
Apply the reaction mixture to the column.
-
Collect the fractions. The labeled protein will elute first in the void volume, appearing as a yellow-green band.
-
-
Dialysis : An alternative to gel filtration is dialysis against a suitable buffer.
Calculating the Labeling Efficiency (Degree of Labeling)
The Degree of Labeling (DOL) is determined by measuring the absorbance of the purified labeled protein at two wavelengths: 280 nm (for the protein) and ~494 nm (the absorbance maximum for fluorescein).
Spectrophotometric Measurement
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of fluorescein, ~494 nm (Aₘₐₓ).
-
If the absorbance readings are above 2.0, dilute the sample with buffer, record the dilution factor, and re-measure.
Calculation Formulae
The following equations are used to calculate the DOL:
-
Protein Concentration (M):
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein × Dilution Factor
-
Where:
-
A₂₈₀ : Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ : Absorbance of the conjugate at the dye's maximum absorbance wavelength (~494 nm).
-
CF : Correction factor to account for the dye's absorbance at 280 nm (typically ~0.30 for fluorescein).
-
ε_protein : Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Degree of Labeling (DOL):
-
DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))
-
Where:
-
ε_dye : Molar extinction coefficient of the dye at Aₘₐₓ (~80,000 M⁻¹cm⁻¹ for fluorescein).
-
-
An ideal DOL is typically between 2 and 10 for antibodies, though the optimal ratio may need to be determined experimentally for each specific application.
Visualizations
Caption: Experimental workflow for this compound labeling and DOL calculation.
References
Application Notes and Protocols: Fluorescein-5-Maleimide in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Fluorescein-5-Maleimide (F-5-M) is a thiol-reactive fluorescent probe widely utilized in biological research for the covalent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups.[1] Its utility is rooted in the specific and stable thioether bond formed between the maleimide group and the sulfhydryl group of cysteine residues.[1] This allows for the sensitive detection and tracking of labeled molecules in live cells.
Core Applications
-
Protein and Peptide Labeling: F-5-M is extensively used to covalently attach a fluorescent tag to proteins and peptides. This enables the visualization of their localization, trafficking, and dynamics within living cells using fluorescence microscopy.[1]
-
Fluorescence Polarization (FP) Assays: This technique is employed to study molecular interactions, such as protein-protein or protein-ligand binding. By labeling a small molecule with F-5-M, changes in fluorescence polarization upon binding to a larger molecule can be measured to determine binding affinities.[1]
-
Thiol Detection: F-5-M can be used to quantify the presence of free thiols in biological samples, providing insights into the redox state of cells.[1]
Quantitative Data Summary
The following table summarizes the key spectroscopic and physicochemical properties of Fluorescein-5-Maleimide.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₃NO₇ | |
| Molecular Weight | 427.4 g/mol | |
| Excitation Maximum (λex) | ~492 nm | |
| Emission Maximum (λem) | ~519 nm | |
| Molar Extinction Coefficient | ~75,000 cm⁻¹M⁻¹ (at 492 nm) | |
| Quantum Yield (Φf) | ~0.9 | |
| Solubility | Soluble in DMSO and DMF | |
| Reactivity | Specifically reacts with sulfhydryl groups (thiols) at pH 6.5-7.5 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of protein labeling and a typical experimental workflow for live cell imaging using Fluorescein-5-Maleimide.
Mechanism of protein labeling with Fluorescein-5-Maleimide.
General experimental workflow for live cell imaging.
Experimental Protocols
Protocol 1: Labeling of Proteins with Fluorescein-5-Maleimide
This protocol provides a general procedure for labeling a protein with Fluorescein-5-Maleimide. Optimization may be required for specific proteins.
Materials:
-
Protein to be labeled (containing free sulfhydryl groups)
-
Fluorescein-5-Maleimide (F-5-M)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2 (or other suitable buffer at pH 6.5-7.5)
-
EDTA (optional, to prevent metal-catalyzed oxidation of sulfhydryls)
-
Purification system (e.g., Sephadex G-25 column, dialysis tubing with appropriate molecular weight cutoff)
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
If the protein has disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like DTT or TCEP. Note: The reducing agent must be removed before adding F-5-M.
-
If desired, add EDTA to a final concentration of 1-5 mM to chelate metal ions.
-
-
Prepare F-5-M Stock Solution:
-
Dissolve Fluorescein-5-Maleimide in anhydrous DMSO or DMF to a concentration of 10 mM. Prepare this solution fresh before use.
-
-
Conjugation Reaction:
-
Add a 10- to 25-fold molar excess of the F-5-M stock solution to the protein solution. The final concentration of DMSO or DMF in the reaction mixture should be less than 10%.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
-
Purification of Labeled Protein:
-
Separate the fluorescently labeled protein from unreacted F-5-M and other small molecules using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.
-
-
Determine Degree of Labeling (DOL) (Optional):
-
The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm and ~492 nm. The following formula can be used: DOL = (A_max × ε_protein) / (A_280 - (A_max × CF)) × ε_dye Where:
-
A_max is the absorbance at ~492 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of F-5-M at ~492 nm (~75,000 cm⁻¹M⁻¹).
-
CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3 for fluorescein).
-
-
-
Storage:
-
Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Live Cell Imaging of Labeled Proteins
This protocol provides a general guideline for imaging proteins labeled with Fluorescein-5-Maleimide in live cells.
Materials:
-
Fluorescently labeled protein
-
Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides)
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Method for introducing the labeled protein into cells (e.g., microinjection, electroporation)
-
Fluorescence microscope with appropriate filter sets for fluorescein (Excitation: ~490 nm, Emission: ~520 nm)
-
Environmental chamber for maintaining cells at 37°C and 5% CO₂ during imaging
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on an appropriate imaging vessel.
-
-
Introduction of Labeled Protein:
-
Introduce the purified, fluorescently labeled protein into the live cells using a suitable method such as microinjection or electroporation. The optimal method will depend on the cell type and experimental goals.
-
-
Incubation and Recovery:
-
Allow the cells to recover after the introduction of the labeled protein. The time required for recovery and for the labeled protein to localize to its target destination will vary.
-
-
Live Cell Imaging:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the imaging vessel on the microscope stage within an environmental chamber to maintain physiological conditions.
-
Acquire images using a fluorescence microscope with the appropriate filter set for fluorescein.
-
Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.
-
Protocol 3: Fluorescence Polarization (FP) Binding Assay
This protocol outlines a general procedure for a competitive FP binding assay.
Materials:
-
Fluorescently labeled tracer (e.g., a peptide labeled with F-5-M)
-
Receptor molecule (e.g., a protein)
-
Unlabeled competitor/inhibitor
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup:
-
In a microplate, add the assay buffer, the fluorescently labeled tracer at a constant concentration, and the receptor molecule.
-
To determine the binding affinity (Kd), perform a serial dilution of the receptor.
-
For a competitive assay, add a constant concentration of the receptor and a serial dilution of the unlabeled competitor.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the receptor or competitor concentration.
-
For a binding assay, fit the data to a binding curve to determine the Kd.
-
For a competitive assay, determine the IC50 of the competitor.
-
Principle of a fluorescence polarization assay.
References
Application Notes and Protocols for Fluorescein Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of proteins, antibodies, and other molecules of interest. Fluorescein and its derivatives are among the most widely used fluorescent probes due to their high quantum yield, good water solubility, and well-characterized excitation and emission spectra. This document provides detailed application notes and protocols for the bioconjugation of two common fluorescein derivatives: fluorescein isothiocyanate (FITC) for targeting primary amines and fluorescein-5-maleimide for targeting free sulfhydryl groups.
These protocols offer robust methods for creating stable, fluorescently labeled biomolecules for use in a variety of applications, including immunofluorescence microscopy, flow cytometry, and fluorescence-based immunoassays.
Amine-Reactive Bioconjugation using Fluorescein Isothiocyanate (FITC)
Fluorescein isothiocyanate (FITC) is a derivative of fluorescein that contains a reactive isothiocyanate group (-N=C=S). This group readily reacts with primary amino groups, such as the N-terminus of a protein or the epsilon-amino group of lysine residues, to form a stable thiourea bond.[1] This makes FITC an excellent choice for labeling antibodies and other proteins.[2][]
Chemical Reaction
Quantitative Data for FITC Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 9.0 - 9.5 | The reaction is most efficient at alkaline pH.[4][5] |
| Protein Concentration | 1 - 2 mg/mL | Higher concentrations can improve conjugation efficiency. |
| FITC:Protein Molar Ratio | 10:1 to 20:1 (start) | The optimal ratio should be determined empirically for each protein. |
| Reaction Time | 2 hours at room temperature | Can be performed overnight at 4°C. |
| Reaction Buffer | Carbonate-bicarbonate buffer (pH 9.0-9.5) | Avoid amine-containing buffers like Tris or glycine. |
Experimental Protocol: FITC Labeling of an Antibody
Materials:
-
Purified antibody (1-2 mg/mL in PBS, free of amine-containing stabilizers like BSA)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 50 mM sodium carbonate-bicarbonate buffer, pH 9.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against PBS to remove any low molecular weight contaminants and ensure the buffer is amine-free.
-
Adjust the antibody concentration to 1-2 mg/mL in cold PBS.
-
-
FITC Solution Preparation:
-
Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the FITC solution to the antibody solution while gently stirring. A common starting point is to add 50-100 µg of FITC for every 1 mg of antibody.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous gentle agitation.
-
-
Purification:
-
Separate the FITC-labeled antibody from unreacted FITC using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored band to elute from the column is the labeled antibody.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 494 nm (for fluorescein).
-
Thiol-Reactive Bioconjugation using Fluorescein-5-Maleimide
Fluorescein-5-maleimide is a thiol-reactive fluorescent probe. The maleimide group specifically reacts with the sulfhydryl group of cysteine residues to form a stable thioether bond. This method is particularly useful for site-specific labeling when a free cysteine is available or has been engineered into the protein.
Chemical Reaction
Quantitative Data for Fluorescein-5-Maleimide Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 6.5 - 7.5 | Optimal for specific reaction with sulfhydryl groups. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency. |
| Dye:Protein Molar Ratio | 10:1 to 25:1 | Start with a 10:1 to 20:1 ratio and optimize. |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can improve specificity. |
| Reaction Buffer | 20 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0 | EDTA is included to prevent oxidation of sulfhydryl groups. |
Experimental Protocol: Fluorescein-5-Maleimide Labeling of a Protein
Materials:
-
Purified protein with at least one free cysteine residue (1-10 mg/mL)
-
Fluorescein-5-maleimide
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 20 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the purified protein into the Labeling Buffer. If the protein has disulfide bonds that need to be labeled, they must first be reduced using a reagent like DTT, which should then be removed prior to labeling.
-
-
Fluorescein-5-Maleimide Solution Preparation:
-
Prepare a 10 mM stock solution of Fluorescein-5-maleimide in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 25-fold molar excess of the Fluorescein-5-maleimide solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching solution such as DTT or 2-mercaptoethanol can be added to react with any excess maleimide.
-
-
Purification:
-
Remove unreacted Fluorescein-5-maleimide by gel filtration using a column like Sephadex G-25, equilibrated with PBS.
-
Collect the faster-eluting yellow-green band, which corresponds to the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein) and 494 nm (for fluorescein) to calculate the DOL.
-
General Workflow for Bioconjugation and Purification
Storage and Handling of Labeled Conjugates
Store the purified, labeled protein or antibody protected from light at 4°C for short-term storage (up to one month). For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% BSA if compatible with the downstream application) and store in single-use aliquots at -20°C.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful bioconjugation of fluorescein derivatives to proteins and antibodies. By carefully controlling the reaction conditions and purification steps, researchers can generate high-quality fluorescently labeled reagents for a wide range of biological applications. It is important to note that the optimal conditions for labeling may vary depending on the specific biomolecule and should be empirically determined.
References
- 1. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 2. 5-FITC cadaverine [5-((5-Aminopentyl)thioureidyl)fluorescein] - 5 mg | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 4. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Antibodies with 5MP-Fluorescein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of antibodies with fluorescent dyes is a cornerstone of modern biological research and diagnostics. This document provides a detailed protocol for the conjugation of 5MP-Fluorescein, a thiol-reactive fluorescent dye, to antibodies. This compound belongs to the 5-Methylene Pyrrolone (5MP) class of reagents, which are highly specific for sulfhydryl (thiol) groups found in the cysteine residues of proteins.[1][2] This specificity allows for more controlled and site-specific antibody labeling compared to amine-reactive dyes, which can react with multiple lysine residues across the antibody structure.
This protocol is designed to guide researchers through the process of antibody preparation, conjugation, and purification to generate high-quality fluorescently labeled antibodies for use in a variety of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.
Core Principles
The labeling chemistry is based on the Michael addition reaction between the 5-Methylene Pyrrolone moiety of this compound and the sulfhydryl group (-SH) of a cysteine residue on the antibody. This reaction forms a stable, covalent thioether bond. The reaction is most efficient at a pH range of 6.5-7.5.[3] Since native IgG antibodies have a limited number of free sulfhydryl groups, an optional reduction step can be included to cleave inter-chain disulfide bonds, making more thiol groups available for labeling.
Quantitative Data Summary
Accurate quantification of the labeling reaction is critical for ensuring reproducibility and optimal performance of the conjugated antibody. The following table summarizes the key quantitative parameters for this compound and a typical IgG antibody.
| Parameter | Value | Notes |
| This compound | ||
| Molecular Weight | 425.39 g/mol [1] | |
| Reactive Group | 5-Methylene Pyrrolone (thiol-reactive) | Reacts with sulfhydryl groups (-SH). |
| Excitation Maximum (λex) | ~495 nm | Typical for fluorescein derivatives. |
| Emission Maximum (λem) | ~520 nm | Typical for fluorescein derivatives. |
| Molar Extinction Coefficient (ε_dye) at λmax | ~80,000 M⁻¹cm⁻¹ | Note: This is an approximate value for Fluorescein-5-Maleimide and should be used as an estimate. Refer to the manufacturer's certificate of analysis for the specific value for this compound. |
| A280 Correction Factor (CF280) | ~0.30 | Note: This is an approximate value for fluorescein derivatives. It is the ratio of the dye's absorbance at 280 nm to its absorbance at λmax. Refer to the manufacturer's certificate of analysis for the specific value. |
| Immunoglobulin G (IgG) | ||
| Average Molecular Weight | ~150,000 g/mol | |
| Molar Extinction Coefficient (ε_protein) at 280 nm | ~210,000 M⁻¹cm⁻¹ |
Experimental Protocols
This section provides a detailed, step-by-step methodology for labeling an IgG antibody with this compound.
Diagram of the Experimental Workflow
Caption: Workflow for labeling antibodies with this compound.
Materials and Reagents
-
Antibody (IgG) to be labeled (in a buffer free of thiols)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5-10 mM EDTA, pH 6.5-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for antibody reduction)
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage Buffer: PBS, pH 7.4, with 0.02% sodium azide and a protein stabilizer like BSA (optional)
Step 1: Antibody Preparation
-
Buffer Exchange: Ensure the antibody is in a thiol-free buffer. If the antibody solution contains thiol-containing compounds, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis. The recommended antibody concentration is 2-10 mg/mL.
-
Optional - Antibody Reduction: To increase the number of available thiol groups, the antibody's hinge-region disulfide bonds can be partially reduced.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30 minutes at room temperature. TCEP does not need to be removed before the addition of the maleimide-based dye.
-
Step 2: this compound Preparation
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, to prepare 100 µL of a 10 mM solution, dissolve 0.425 mg of this compound (MW 425.39) in 100 µL of anhydrous DMSO.
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh and used immediately.
Step 3: Conjugation Reaction
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the prepared antibody solution.
-
Mix gently by pipetting. The final concentration of DMSO in the reaction mixture should be less than 10% to avoid antibody denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle agitation during incubation is recommended.
Step 4: Purification of the Labeled Antibody
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.2-7.4.
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled antibody with PBS. The first colored fraction to elute will be the fluorescently labeled antibody, which separates from the smaller, unreacted dye molecules that are retained on the column.
-
Collect the fractions containing the labeled antibody.
Step 5: Characterization of the Labeled Antibody
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the maximum absorption wavelength of fluorescein (~495 nm, Amax).
-
Calculate the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each antibody molecule.
-
Protein Concentration (M): Protein Conc. (M) = [ (A280 - (Amax × CF280)) / ε_protein ]
-
Degree of Labeling (DOL): DOL = Amax / (ε_dye × Protein Conc. (M))
An optimal DOL for most antibodies is between 2 and 10.
-
Step 6: Storage
Store the labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C. Aliquoting the antibody can help avoid repeated freeze-thaw cycles.
Application Example: Detection of EGFR Signaling
Fluorescently labeled antibodies are instrumental in visualizing cellular components and signaling pathways. For instance, an anti-EGFR antibody labeled with this compound can be used in immunofluorescence microscopy to detect the Epidermal Growth Factor Receptor (EGFR) on the cell surface. Upon binding of its ligand, EGF, the EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway.
Diagram of EGFR Detection by a Labeled Antibody
Caption: Labeled antibody binding to EGFR, initiating signaling.
References
Application Notes and Protocols for 5MP-Fluorescein in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5MP-Fluorescein is a thiol-reactive fluorescent probe that belongs to the fluorescein family of dyes. It is uniquely designed for the specific labeling of biomolecules containing free sulfhydryl groups, such as cysteine residues in proteins. The "5MP" designation refers to the 5-Methylene Pyrrolone moiety, which serves as the thiol-reactive functional group. A key feature of the 5MP-linker is its "tracelessly removable" nature, allowing for the cleavage of the dye from its target molecule under specific conditions. This characteristic makes this compound a versatile tool for various applications in fluorescence microscopy, particularly in studies where temporary labeling is desired.[1][2][3][4]
These application notes provide a comprehensive overview of this compound, its photophysical properties, and detailed protocols for its use in labeling proteins and intracellular components for fluorescence microscopy.
Photophysical and Chemical Properties
This compound is based on the well-characterized fluorescein fluorophore. While specific data for the 5MP derivative is not extensively published, its photophysical properties can be closely approximated by those of similar fluorescein conjugates, such as Fluorescein-5-maleimide.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~494 nm | [5] |
| Emission Maximum (λem) | ~519 nm | |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.92 (in basic conditions) | |
| Reactive Group | 5-Methylene Pyrrolone (Thiol-reactive) | |
| Reactivity | Specifically reacts with sulfhydryl groups (e.g., cysteine) at pH 6.5-7.5 to form a stable thioether bond. | |
| Solubility | Soluble in organic solvents like DMSO and DMF. |
Principle of Thiol-Reactive Labeling
The labeling reaction of this compound with a target protein involves the specific and covalent reaction between the 5-Methylene Pyrrolone group of the dye and a sulfhydryl group (-SH) on a cysteine residue of the protein. This reaction, a Michael addition, results in the formation of a stable thioether bond, thus attaching the fluorescent fluorescein molecule to the protein. This specificity allows for targeted labeling of proteins at cysteine sites.
Experimental Protocols
Protocol 1: Labeling of Purified Proteins with this compound
This protocol describes the steps for labeling a purified protein solution with this compound.
Materials:
-
Purified protein containing free sulfhydryl groups
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at pH 7.0-7.5, deoxygenated.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: 2-Mercaptoethanol or DTT
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein's sulfhydryl groups are oxidized (forming disulfide bonds), reduction may be necessary. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, the excess DTT must be removed by dialysis or a desalting column before adding the dye.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Mix well by vortexing. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The final concentration of DMSO or DMF in the reaction mixture should be less than 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-20 mM to react with any unreacted this compound. Incubate for at least 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and quenching reagent from the labeled protein using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.
-
Collect the fractions containing the labeled protein. The labeled protein can be identified by its fluorescence.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of fluorescein (~494 nm).
-
-
Storage:
-
Store the labeled protein protected from light at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 2: Intracellular Labeling of Live Cells with this compound
This protocol provides a general guideline for labeling intracellular proteins in live cells. Optimization of dye concentration and incubation time is recommended for each cell type and experimental setup.
Materials:
-
Cultured cells
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.
-
-
This compound Loading Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in serum-free cell culture medium or PBS to the desired final working concentration (typically in the range of 1-20 µM). The optimal concentration should be determined empirically.
-
-
Cell Labeling:
-
Remove the culture medium from the cells and wash them once with warm PBS.
-
Add the this compound loading solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type and the target protein.
-
-
Washing:
-
Remove the loading solution and wash the cells three to five times with warm PBS or complete cell culture medium to remove any unbound dye.
-
-
Imaging:
-
Image the labeled cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (e.g., excitation at ~490 nm and emission detection at ~520 nm).
-
Protocol 3: Traceless Removal of this compound Conjugate
The 5MP-linker allows for the cleavage of the fluorescein dye from the labeled thiol-containing molecule through two primary mechanisms: a retro-Michael reaction under basic conditions or a thiol exchange reaction at neutral pH.
Method A: Cleavage via Retro-Michael Reaction
-
Buffer Preparation: Prepare an alkaline buffer, such as 50 mM sodium phosphate or sodium borate buffer, pH 9.5.
-
Cleavage Reaction: Incubate the this compound labeled protein in the pH 9.5 buffer at 37°C. The reaction time for complete cleavage will depend on the specific protein and can range from minutes to a few hours.
-
Analysis: The cleavage can be monitored by techniques such as SDS-PAGE (loss of fluorescence from the protein band) or mass spectrometry.
Method B: Cleavage via Thiol Exchange Reaction
-
Buffer and Reagent Preparation: Prepare a buffer at pH 7.5 (e.g., HEPES or PBS). Prepare a solution of a high concentration of a thiol-containing reagent, such as glutathione (GSH), at a final concentration of 10-50 mM.
-
Cleavage Reaction: Incubate the this compound labeled protein in the pH 7.5 buffer containing the excess thiol reagent at 37°C. The high concentration of the competing thiol will drive the reverse Michael addition, releasing the unmodified protein.
-
Analysis: Monitor the cleavage as described in Method A.
Applications in Drug Development and Research
-
Target Engagement Studies: this compound can be used to label a target protein to study its interaction with small molecule inhibitors or drug candidates. Changes in the fluorescence properties of the labeled protein upon binding can provide insights into target engagement.
-
Protein Trafficking and Localization: The ability to label specific proteins allows for their visualization and tracking within live cells, providing information on their subcellular localization and trafficking pathways.
-
Pulse-Chase Experiments: The "tracelessly removable" feature of this compound is particularly useful for pulse-chase experiments. A population of proteins can be labeled (pulse), and after a certain period, the label can be removed (chase) to study the fate of the newly synthesized, unlabeled proteins.
-
Temporary Labeling for Downstream Applications: In some experimental workflows, a fluorescent label is needed for an intermediate step (e.g., cell sorting) but may interfere with subsequent assays. The ability to remove the this compound label makes it a valuable tool in such scenarios.
Diagrams
Caption: Workflow for labeling a thiol-containing protein with this compound.
Caption: Signaling pathway for the traceless removal of this compound.
Troubleshooting
-
Low Labeling Efficiency:
-
Ensure that the protein has free and accessible sulfhydryl groups. Consider a reduction step with TCEP.
-
Optimize the molar ratio of dye to protein.
-
Ensure the reaction buffer is at the optimal pH range (7.0-7.5) and is deoxygenated.
-
-
High Background Fluorescence in Cells:
-
Decrease the concentration of the this compound loading solution.
-
Increase the number and duration of the washing steps.
-
Optimize the incubation time to minimize non-specific uptake.
-
-
Incomplete Cleavage:
-
For retro-Michael reaction, ensure the pH of the buffer is accurately at 9.5.
-
For thiol exchange, ensure a sufficiently high concentration of the competing thiol is used.
-
Increase the incubation time or temperature for the cleavage reaction.
-
Conclusion
This compound is a valuable tool for researchers in cell biology, biochemistry, and drug development. Its thiol-specificity allows for targeted labeling of proteins, while its unique "tracelessly removable" linker provides experimental flexibility not available with traditional fluorescent probes. The protocols and information provided in these application notes offer a foundation for the successful application of this compound in a variety of fluorescence microscopy-based experiments.
References
- 1. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: 5MP-Fluorescein Labeling Reactions
Welcome to the technical support center for 5MP-Fluorescein labeling reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent dye that belongs to the 5-Methylene Pyrrolone (5MP) class of reagents.[1][2] It is highly specific for labeling thiol groups (sulfhydryl groups, -SH) on molecules such as proteins, peptides, and antibodies.[1][2][3] This specificity makes it a valuable tool for introducing a fluorescent label to cysteine residues, allowing for visualization and tracking in various biological assays.
Q2: What are the key advantages of 5MP reagents compared to traditional maleimides?
5-Methylene Pyrrolones (5MPs) offer improved stability under physiologically relevant conditions when compared to commonly used maleimides. They are more resistant to ring-opening hydrolysis, which can deactivate the reactive group. The Michael addition reaction of a thiol to a 5MP is rapid, clean, and does not generate a new stereocenter.
Q3: What is the optimal pH for this compound labeling reactions?
The optimal pH range for reactions with thiol-reactive maleimides, a class of reagents similar to 5MPs, is typically between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently and specifically. At a pH below 6.5, the reaction rate decreases, while at a pH above 7.5, the risk of side reactions with other nucleophilic groups, such as amines, increases, and the maleimide group becomes more susceptible to hydrolysis.
Q4: How should I store my this compound reagent and the labeled conjugate?
-
This compound Reagent: Unused dye solutions, typically dissolved in an anhydrous solvent like DMSO or DMF, can be stored at -20°C for up to a month, protected from light to prevent degradation.
-
Labeled Conjugate: For short-term storage (up to one week), the purified conjugate can be kept at 2-8°C in the dark. For long-term storage (up to a year), it is recommended to add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor such as sodium azide (0.01-0.03%), or to add 50% glycerol and store at -20°C.
Q5: How can I determine the success and efficiency of my labeling reaction?
The degree of labeling (DOL), which is the ratio of dye molecules to the target molecule, can be calculated using UV-Vis spectrophotometry. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength for fluorescein (around 494 nm). A correction factor is needed to account for the dye's absorbance at 280 nm. Flow cytometry can also be used to quantify labeling efficiency for cell-based assays by measuring the mean fluorescence intensity (MFI).
Troubleshooting Guide
This section addresses common problems encountered during this compound labeling reactions.
Problem 1: Low or No Fluorescent Signal
Q: I am not observing a fluorescent signal after my labeling reaction. What could be the issue?
A: Low or no signal can stem from several factors related to the reactants, reaction conditions, or the labeled product itself.
| Possible Cause | Recommended Solution |
| Oxidized Thiol Groups | Thiol groups can oxidize to form disulfide bonds, which do not react with this compound. Solution: Reduce disulfide bonds prior to labeling using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). If using DTT (dithiothreitol), it must be removed before adding the dye, as it also contains a thiol group. |
| Suboptimal pH | The reaction pH is outside the optimal range of 6.5-7.5. Solution: Ensure your reaction buffer is within this pH range. Using buffers like PBS, HEPES, or Tris is recommended. |
| Incorrect Stoichiometry | The molar ratio of dye to target molecule may be too low. Solution: Increase the molar excess of this compound. A 10- to 20-fold molar excess is a common starting point for protein labeling. |
| Degraded Dye | The this compound may have degraded due to improper storage or handling. Solution: Prepare a fresh stock solution of the dye in an anhydrous solvent like DMSO or DMF immediately before use. |
| Insufficient Incubation Time | The reaction may not have proceeded to completion. Solution: While reactions with small molecules can be fast, larger proteins may require longer incubation times. Consider incubating for 2 hours at room temperature or overnight at 4°C. |
| Fluorescence Quenching | At acidic pH, the fluorescence of fluorescein can be significantly reduced. Also, excessive labeling can lead to self-quenching. Solution: Ensure the final buffer for analysis is at a neutral or slightly basic pH. Optimize the dye-to-protein ratio to avoid over-labeling. |
Problem 2: High Background Fluorescence
Q: My sample shows high background fluorescence, making it difficult to distinguish the specific signal. What can I do?
A: High background is typically caused by the presence of unreacted, free dye in the sample.
| Possible Cause | Recommended Solution |
| Inefficient Removal of Unreacted Dye | Free this compound that was not removed after the reaction will contribute to background fluorescence. Solution: Purify the labeled conjugate thoroughly. Common methods include gel filtration (e.g., spin desalting columns), dialysis, or chromatography (HPLC, FPLC). |
| Non-specific Binding of the Dye | The dye may be non-specifically interacting with other components in your sample. Solution: Ensure proper blocking steps if you are performing immunoassays. Optimize the dye concentration to use the lowest effective amount. |
| Autofluorescence | The sample itself may have endogenous fluorescent components. Solution: Include an unstained control to assess the level of autofluorescence. If possible, choose a dye with a different excitation/emission spectrum to avoid the autofluorescent range. |
Problem 3: Labeled Product is Unstable or Precipitates
Q: My labeled protein seems to be unstable or is precipitating out of solution. Why is this happening?
A: Instability or precipitation can be due to the labeling reaction itself or subsequent handling.
| Possible Cause | Recommended Solution |
| Protein Denaturation | The addition of organic solvents (like DMSO or DMF for the dye) or changes in pH can denature the protein. Solution: Minimize the amount of organic solvent added to the protein solution. Ensure the final concentration does not negatively impact your protein's stability. Maintain the reaction at the optimal pH. |
| Reversibility of the Thioether Bond | While generally stable, the thioether bond formed can, under certain conditions, be reversible. Solution: Ensure the pH of the buffer is maintained between 7 and 7.5 during the reaction and storage. |
| Precipitation After Labeling | The properties of the protein may be altered after labeling, leading to reduced solubility. Solution: If precipitation occurs, try adjusting the buffer composition or adding stabilizing agents. For long-term storage, consider adding BSA or glycerol. |
Experimental Protocols
Detailed Methodology for this compound Labeling of a Protein
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein of interest.
1. Preparation of Protein Sample:
-
Dissolve the protein in a degassed, amine-free buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris buffer). A typical protein concentration is 1-10 mg/mL.
-
If the protein contains disulfide bonds, reduction is necessary. Add a 10- to 100-fold molar excess of TCEP and incubate at room temperature for 20-30 minutes. It is not necessary to remove TCEP before proceeding. Avoid using DTT unless it is removed prior to adding the dye.
2. Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.
-
Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh for immediate use.
3. Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of dye to protein.
-
Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye using a suitable method.
-
Gel Filtration/Desalting: Use a spin desalting column with an appropriate molecular weight cutoff (MWCO) for rapid purification.
-
Dialysis: This method is also effective but may be more time-consuming.
-
Chromatography: HPLC or FPLC can be used for higher purity preparations.
-
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and ~494 nm (Amax).
-
Calculate the protein concentration and DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale and Notes |
| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity with dye stability and specificity. Lower pH reduces reaction rate; higher pH increases hydrolysis and side reactions. |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the dye helps to drive the reaction to completion. This should be optimized for each specific protein to avoid under- or over-labeling. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature allows for a faster reaction (e.g., 2 hours), while 4°C can be used for overnight incubations, which may be gentler for sensitive proteins. |
| Incubation Time | 2 hours to Overnight | Shorter times are often sufficient, but longer incubation can increase labeling efficiency for less reactive thiols or complex proteins. |
| Reducing Agent | TCEP (10-100x molar excess) | TCEP is effective at reducing disulfide bonds and does not need to be removed before adding the dye. DTT must be removed as it will compete with the target thiol. |
Visualizations
Caption: A simplified workflow for the fluorescent labeling of proteins.
Caption: A decision tree to guide troubleshooting efforts.
References
Technical Support Center: Optimizing 5MP-Fluorescein Conjugation
Welcome to the technical support center for optimizing your 5-Maleimidopropionyl-Fluorescein (5MP-Fluorescein) conjugation experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal labeling of sulfhydryl-containing molecules.
Troubleshooting Guide
This section addresses common problems encountered during this compound conjugation, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inefficient Labeling: The conjugation reaction may not have proceeded optimally.[1][2] This could be due to inactive maleimide groups, incorrect pH, or the absence of free sulfhydryls on the target molecule. | Optimize Reaction Conditions: Ensure the pH of the reaction buffer is within the optimal range of 6.5-7.5 for maleimide-thiol reactions.[3] Verify that the this compound reagent is fresh and has been stored correctly at -20°C with a desiccant to prevent moisture-induced hydrolysis of the maleimide group.[3] Confirm the presence of free sulfhydryl groups on your protein; if necessary, reduce disulfide bonds using a reagent like TCEP and subsequently remove the reducing agent before conjugation.[3] |
| Over-labeling (Quenching): Attaching too many fluorescein molecules in close proximity can lead to self-quenching, where the fluorescence emission of one dye molecule is absorbed by another. | Determine the Degree of Labeling (DOL): Calculate the DOL to check for over-labeling. Perform trial conjugations with varying molar ratios of dye to protein to find the optimal ratio that provides a strong signal without significant quenching. | |
| Protein Degradation: The protein may have been denatured or degraded during the labeling process, affecting its function and the local environment of the fluorophore. | Gentle Reaction Conditions: Perform the conjugation at room temperature for a shorter duration (e.g., 2 hours) or at 4°C overnight to minimize protein denaturation. | |
| pH Sensitivity of Fluorescein: The fluorescence intensity of fluorescein is highly pH-dependent, with significantly reduced fluorescence in acidic conditions (below pH 7). | Maintain Optimal pH for Imaging: For fluorescence measurements, ensure the buffer pH is in the slightly alkaline range (pH 7.4–8.0) to maximize the fluorescence of the fluorescein molecule. | |
| High Background Fluorescence | Excess Unbound Dye: Residual, unconjugated this compound in the sample will contribute to high background fluorescence. | Thorough Purification: Ensure that the purification method (e.g., size-exclusion chromatography, dialysis, or dye removal columns) is sufficient to remove all unbound dye. It may be necessary to repeat the purification step or use a combination of methods for optimal results. |
| Nonspecific Binding: The fluorescently labeled protein may be binding non-specifically to other components in your assay. | Blocking: Use appropriate blocking agents, such as BSA, in your experimental buffer to prevent non-specific binding. | |
| Autofluorescence: The sample itself (cells, tissues) may have intrinsic fluorescence. | Use Controls: Include an unstained control to determine the level of autofluorescence. If autofluorescence is an issue, consider using a fluorophore with a different excitation/emission spectrum. | |
| Protein Precipitation During or After Labeling | Over-labeling: The addition of multiple hydrophobic fluorescein molecules can decrease the solubility of the protein, leading to aggregation and precipitation. | Optimize Dye-to-Protein Ratio: Reduce the molar excess of this compound in the conjugation reaction to achieve a lower degree of labeling. A 1:1 stoichiometry may be a good starting point to minimize precipitation. |
| Use of Organic Solvents: If this compound is first dissolved in an organic solvent like DMSO, adding a large volume to the aqueous protein solution can cause precipitation. | Minimize Organic Solvent: Dissolve the dye in the smallest practical volume of anhydrous DMSO before adding it to the protein solution. Alternatively, some maleimide dyes can be added directly to the aqueous solution. | |
| Rapid Loss of Fluorescence (Photobleaching) | Susceptibility of Fluorescein: Fluorescein is prone to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light. | Minimize Light Exposure: Reduce the intensity and duration of light exposure during fluorescence microscopy. Store the conjugate protected from light. Consider using an anti-fade mounting medium for microscopy samples. |
Frequently Asked Questions (FAQs)
Reaction Conditions
-
What is the optimal pH for this compound conjugation? The optimal pH for the reaction between a maleimide group and a sulfhydryl group is between 6.5 and 7.5. At a pH above 7.5, the reactivity of the maleimide group towards primary amines increases, and hydrolysis of the maleimide can occur.
-
What is the recommended dye-to-protein molar ratio? A common starting point is a 10 to 25-fold molar excess of the dye over the amount of sulfhydryl groups to be labeled. However, the optimal ratio is protein-dependent and should be determined empirically by testing a range of ratios (e.g., 5:1, 10:1, 20:1) to achieve the desired degree of labeling without causing protein precipitation or fluorescence quenching.
-
What temperature and incubation time should I use? The reaction can be performed for 2 hours at room temperature or overnight at 4°C.
Protein Preparation
-
How do I ensure my protein has free sulfhydryl groups? Molecules to be labeled with this compound must have available free sulfhydryl (-SH) groups. If your protein contains disulfide bonds, these can be reduced to free sulfhydryls using a reducing agent like TCEP. It is crucial to remove the reducing agent before adding the maleimide dye, as it will compete for reaction.
-
Are there any interfering substances in my buffer? Avoid buffers containing sulfhydryl compounds (e.g., DTT, β-mercaptoethanol) as they will react with the maleimide group of the dye.
Purification
-
How do I remove the unreacted this compound? Common methods for purifying the labeled protein from free dye include size-exclusion chromatography (e.g., Sephadex G-25), dialysis, and specialized dye removal spin columns. The choice of method depends on the sample volume and the desired purity. Size-exclusion chromatography is generally faster and can provide higher purity than dialysis.
Storage and Stability
-
How should I store the this compound reagent? Store the reagent at -20°C with a desiccant, as maleimide groups are sensitive to moisture. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in an anhydrous solvent like DMSO immediately before use and avoid repeated freeze-thaw cycles.
-
What are the ideal storage conditions for the fluorescein-conjugated protein? Store the labeled protein protected from light at 4°C for short-term storage (up to one month) or in single-use aliquots at -20°C for longer-term storage.
Experimental Protocols & Data
General Protocol for Protein Labeling with this compound
-
Prepare the Protein: Dissolve the protein containing free sulfhydryls in a suitable buffer, such as 20 mM sodium phosphate with 150 mM NaCl at pH 7.2. To prevent metal-catalyzed oxidation of sulfhydryls, 5-10 mM EDTA can be included.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to make a 10 mM stock solution.
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye using size-exclusion chromatography, dialysis, or a dye removal column.
Calculation of the Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules per protein molecule, can be determined using spectrophotometry.
-
After purification, measure the absorbance of the conjugate at 280 nm (A280) and at the maximum absorbance for fluorescein (~494 nm, Amax).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein where CF is the correction factor for the dye's absorbance at 280 nm, and εprotein is the molar extinction coefficient of the protein.
-
Calculate the DOL using the formula: DOL = Amax / (εdye × Protein Concentration) where εdye is the molar extinction coefficient of fluorescein at its Amax.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Notes |
| Reaction pH | 6.5 - 7.5 | Optimal for maleimide-thiol reaction. |
| Imaging/Measurement pH | 7.4 - 8.0 | Maximizes fluorescein fluorescence. |
| Dye:Protein Molar Ratio | 10:1 to 25:1 (starting point) | Optimize for each specific protein. |
| Reaction Temperature | Room Temperature or 4°C | 4°C may be gentler for sensitive proteins. |
| Reaction Time | 2 hours (RT) or Overnight (4°C) | |
| Reagent Storage | -20°C with desiccant | Protect from moisture. |
| Conjugate Storage | 4°C (short-term) or -20°C (long-term), protected from light | Avoid repeated freeze-thaw cycles. |
Visualized Workflows and Logic
References
how to reduce non-specific binding of 5MP-Fluorescein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of 5MP-Fluorescein in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of the widely used fluorescent dye, fluorescein. The "5MP" component refers to 5-Methylene pyrrolone, which makes this molecule highly specific for thiol groups (-SH) on proteins and other molecules.[1][2][3] This specificity, combined with the fluorescent properties of fluorescein, makes it a valuable tool for bioconjugation, allowing for the labeling and tracking of thiol-containing molecules in various biological assays.[1][2]
Q2: What is non-specific binding and why is it a problem with this compound?
Q3: What are the common causes of non-specific binding of this compound?
Several factors can contribute to high background fluorescence and non-specific binding of this compound:
-
Excessive Probe Concentration: Using a higher concentration of the probe than necessary increases the likelihood of non-specific interactions.
-
Hydrophobicity: Fluorescein itself has hydrophobic characteristics, which can cause it to bind to hydrophobic surfaces and the hydrophobic domains of proteins.
-
Inadequate Blocking: Failure to block non-specific binding sites on cells, tissues, or other surfaces can lead to the probe adhering to unintended locations.
-
Insufficient Washing: Inadequate washing steps may not effectively remove all unbound or loosely bound probes, contributing to the background signal.
-
Probe Aggregation: Fluorescent probes can sometimes form aggregates, which may bind non-specifically to cellular structures.
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a signal from the probe.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues related to the non-specific binding of this compound.
Issue 1: High Background Fluorescence
Problem: The fluorescence signal is diffuse and not localized to the target of interest, resulting in a poor signal-to-noise ratio.
Workflow for Troubleshooting High Background Fluorescence
Caption: A flowchart for troubleshooting high background fluorescence.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Excessive Probe Concentration | Perform a titration experiment to determine the optimal concentration of this compound. Start with a low concentration and incrementally increase it until a specific signal is observed with minimal background. |
| Inadequate Blocking | Use a suitable blocking agent to saturate non-specific binding sites before adding the probe. The choice of blocking agent is critical and depends on the experimental system. |
| Insufficient Washing | Increase the number and/or duration of washing steps after probe incubation to remove unbound and loosely bound molecules. Using a detergent like Tween-20 in the wash buffer can also help. |
| Probe Aggregation | Prepare fresh dilutions of this compound before each experiment. Consider brief sonication of the stock solution to break up any potential aggregates. |
| Autofluorescence | Image an unstained control sample to assess the level of natural fluorescence. If autofluorescence is high, consider using a quencher or selecting imaging channels that minimize its contribution. |
Issue 2: Non-Specific Binding to Surfaces (e.g., plasticware, glass)
Problem: The fluorescent probe adheres to the surfaces of microplates, slides, or tubes, leading to high background readings.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobic Interactions | Coat surfaces with a blocking agent like Bovine Serum Albumin (BSA) or polyethylene glycol (PEG) to reduce hydrophobic interactions. |
| Ionic Interactions | Increase the ionic strength of the buffers to reduce non-specific electrostatic interactions. However, be cautious as this may also affect specific binding. |
| Choice of Microplate | For fluorescence polarization assays, use black, opaque microplates to minimize background fluorescence and light scatter. Avoid clear or white plates. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol outlines a method for testing different blocking agents to minimize non-specific binding.
Signaling Pathway for Blocking Non-Specific Binding
Caption: Blocking agents prevent non-specific probe binding.
Materials:
-
Your experimental sample (cells, tissue, etc.)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Various blocking agents (see table below)
Procedure:
-
Prepare your samples according to your standard protocol.
-
Divide your samples into groups to test different blocking agents.
-
Prepare blocking solutions with different agents at various concentrations.
-
Incubate each sample group with a different blocking solution for 1 hour at room temperature.
-
Wash the samples three times with PBS.
-
Incubate the samples with the optimized concentration of this compound.
-
Wash the samples extensively with PBS containing 0.05% Tween-20.
-
Image and quantify the fluorescence intensity for each group.
-
Compare the signal-to-noise ratio for each blocking agent to determine the most effective one.
Common Blocking Agents:
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective general protein blocker. Can sometimes be a source of background fluorescence itself. |
| Normal Serum | 1-5% (v/v) | Use serum from the same species as the secondary antibody (if applicable) to prevent cross-reactivity. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective, but not recommended for detecting phosphoproteins or when using avidin-biotin systems. |
| Fish Gelatin | 0.1-0.5% (w/v) | A good alternative to BSA, especially when cross-reactivity with mammalian proteins is a concern. |
| Commercial Blocking Buffers | Varies | Often optimized for low background and high signal-to-noise. Some are protein-free. |
Protocol 2: Optimizing Washing Steps
This protocol provides a method to enhance the removal of non-specifically bound this compound.
Procedure:
-
After incubating your sample with this compound, perform an initial quick rinse with your wash buffer.
-
Conduct a series of washes (e.g., 3-5 washes) for 5-10 minutes each with gentle agitation.
-
Test different wash buffers. A common starting point is PBS with 0.05% Tween-20. You can vary the concentration of the detergent.
-
For particularly stubborn non-specific binding, you can try increasing the ionic strength of the wash buffer (e.g., by increasing the salt concentration).
-
After the final wash, rinse the sample with PBS to remove any remaining detergent before imaging.
Importance of Washing: The washing step is critical for removing loosely bound probes and reducing background signal. Insufficient washing is a common cause of high background. Conversely, overly harsh washing can dissociate your specifically bound probe, so optimization is key.
References
minimizing background fluorescence with 5MP-Fluorescein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5MP-Fluorescein. Our goal is to help you minimize background fluorescence and optimize your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a thiol-reactive fluorescent probe. It is designed to specifically label proteins and other biomolecules containing free sulfhydryl groups (thiols), which are found in cysteine residues. Its core structure is based on a 5-Methylene pyrrolone (5MP) moiety, which provides high specificity for thiols. The fluorescein component emits a bright green fluorescent signal upon excitation, allowing for the visualization and quantification of labeled molecules.
Q2: What are the main sources of high background fluorescence when using this compound?
High background fluorescence can originate from several sources in your experiments:
-
Unbound or Excess Probe: Residual this compound that has not been washed away after the labeling reaction is a primary cause of high background.
-
Nonspecific Binding: The probe may bind to cellular components or surfaces other than the intended thiol targets.
-
Autofluorescence: Many biological samples, including cells and tissues, naturally fluoresce. This intrinsic fluorescence can interfere with the signal from this compound.
-
Contaminated Reagents or Buffers: Buffers and other reagents may contain fluorescent impurities that contribute to background noise.
-
Suboptimal Probe Concentration: Using a concentration of this compound that is too high can lead to increased nonspecific binding and background.
Q3: How can I be sure that the fluorescence I'm observing is from specific labeling of thiols?
To confirm the specificity of your this compound labeling, it is crucial to include proper controls in your experiments. A key control is to pre-treat your sample with a non-fluorescent thiol-reactive compound, such as N-ethylmaleimide (NEM). NEM will block the free thiol groups, preventing this compound from binding. A significant reduction in fluorescence in the NEM-treated sample compared to your experimental sample indicates that the labeling is specific to thiol groups.
Troubleshooting Guides
High background fluorescence is a common issue in fluorescence-based assays. The following guide provides a systematic approach to identifying and resolving the root cause of this problem when using this compound.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Insufficient Washing: Unbound probe remains in the sample. | Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS) after the labeling incubation period. |
| Probe Concentration Too High: Excess probe leads to nonspecific binding. | Perform a concentration titration to determine the optimal this compound concentration that provides a strong signal with minimal background. Start with a lower concentration and incrementally increase it. | |
| Autofluorescence: Intrinsic fluorescence from the biological sample. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a probe with a different excitation/emission spectrum or employing background subtraction techniques during image analysis. | |
| Contaminated Reagents: Buffers or media contain fluorescent impurities. | Prepare fresh, high-purity buffers and reagents. Filter buffers to remove any particulate matter that might contribute to background signal. | |
| Low or No Signal | Probe Concentration Too Low: Insufficient probe to label the target molecules effectively. | Increase the concentration of this compound in your labeling reaction. Refer to the concentration optimization table below. |
| Inefficient Labeling Reaction: Reaction conditions are not optimal. | Ensure the pH of your labeling buffer is within the optimal range for thiol-maleimide reactions (typically pH 6.5-7.5). Also, confirm that the incubation time is sufficient for the reaction to proceed to completion. | |
| Oxidized Thiols: The target thiol groups are in a disulfide bond and not available for labeling. | If you are targeting cysteine residues that may be oxidized, consider a pre-treatment step with a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Be sure to remove the reducing agent before adding this compound. | |
| Photobleaching (Signal Fades Quickly) | Excessive Exposure to Excitation Light: The fluorophore is being destroyed by the imaging process. | Minimize the exposure time and intensity of the excitation light. Use a neutral density filter if possible. Consider using an anti-fade mounting medium for fixed samples. |
Data Presentation
Optimizing this compound Concentration
The optimal concentration of this compound will vary depending on the specific application and cell type. The following table provides representative data on the effect of probe concentration on the signal-to-noise ratio in a cell-based imaging experiment.
| This compound Concentration | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (S/N) |
| 1 µM | 150 | 50 | 3.0 |
| 5 µM | 800 | 100 | 8.0 |
| 10 µM | 1500 | 250 | 6.0 |
| 20 µM | 1800 | 600 | 3.0 |
Note: These are example values. The optimal concentration for your experiment should be determined empirically.
Experimental Protocols
Protocol 1: General Labeling of Proteins in Solution with this compound
This protocol describes a general method for labeling purified proteins with this compound.
-
Protein Preparation:
-
Dissolve the purified protein in a suitable reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.0). The protein concentration should typically be between 1-10 mg/mL.
-
If the target cysteine residues are in disulfide bonds, they must be reduced. Add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature. Crucially, the reducing agent must be removed before adding the this compound , which can be achieved through gel filtration or dialysis.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching agent such as 2-mercaptoethanol or L-cysteine to a final concentration of 50-fold molar excess over the dye.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
The labeled protein will typically be the first colored band to elute.
-
Protocol 2: Live Cell Imaging of Intracellular Thiols with this compound
This protocol provides a general workflow for staining live cells to visualize intracellular thiols.
-
Cell Preparation:
-
Culture cells on glass-bottom dishes or coverslips to the desired confluency (typically 70-80%).
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare a working solution of this compound by diluting the stock solution in a serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
-
Staining Procedure:
-
Remove the culture medium and wash the cells twice with warm PBS (pH 7.4).
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Remove the staining solution and wash the cells three times with warm PBS to reduce background fluorescence.
-
Add fresh PBS or imaging buffer to the cells.
-
-
Imaging:
-
Proceed with imaging immediately using a fluorescence microscope with appropriate filters for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).
-
Mandatory Visualizations
5MP-Fluorescein Technical Support Center: Troubleshooting Photostability Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing photostability challenges encountered when using 5MP-Fluorescein in your experiments. The information is presented in a question-and-answer format to directly address common issues.
While this compound is a derivative of fluorescein, specific quantitative data on its photostability is not extensively available in public literature.[1][2][3] The troubleshooting and mitigation strategies provided here are based on the well-documented photobleaching behavior of fluorescein and other fluorescent dyes.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to light. This process leads to a loss of fluorescence, which can manifest as a fading signal during imaging experiments. Photobleaching can significantly impact the quality and reliability of experimental data, especially in quantitative studies where consistent signal intensity is crucial.
Q2: My this compound signal is fading very quickly. What are the likely causes?
A2: Rapid signal decay is a hallmark of photobleaching. The primary factors contributing to this are:
-
High Excitation Light Intensity: Using excessive laser power or lamp intensity is a common cause of accelerated photobleaching.
-
Prolonged Exposure Time: Continuous or repeated exposure of the sample to excitation light will lead to cumulative photodamage.
-
Local Chemical Environment: The presence of reactive oxygen species (ROS) in the sample's environment can exacerbate photobleaching.
Q3: How does photobleaching of this compound affect my experimental results?
A3: Photobleaching can lead to several experimental artifacts, including:
-
Inaccurate Quantification: A diminishing signal will lead to an underestimation of the target molecule's concentration.
-
Poor Image Quality: Reduced signal-to-noise ratios can obscure important details in your images.
Troubleshooting Guide
If you are experiencing issues with this compound photostability, consult the following table for potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid signal loss during live-cell imaging. | High excitation light intensity. | Reduce laser power or use neutral density filters to decrease illumination intensity. |
| Prolonged and frequent image acquisition. | Decrease the frequency of image capture in time-lapse experiments and use the shortest possible exposure time. | |
| Fading of fluorescence in fixed samples. | Inadequate mounting medium. | Use a commercially available antifade mounting medium or prepare one in-house. |
| Suboptimal storage of stained samples. | Store stained slides in the dark to prevent photobleaching from ambient light. | |
| High background fluorescence. | Autofluorescence from cells or tissue. | Perform a pre-bleaching step on the unstained sample to reduce background before imaging the target. |
| Non-specific binding of the fluorescent probe. | Optimize your staining protocol to include appropriate blocking steps and wash cycles. |
Experimental Protocols
Protocol 1: General Guidelines for Minimizing Photobleaching During Fluorescence Microscopy
This protocol provides a general workflow for acquiring fluorescent images while minimizing photobleaching.
-
Sample Preparation: Prepare your sample stained with this compound according to your established protocol.
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter set for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).
-
Begin with the lowest possible light intensity setting.
-
-
Locating the Region of Interest (ROI):
-
Whenever possible, locate the area of interest using transmitted light (e.g., DIC or phase contrast) to avoid unnecessary exposure of the fluorophore to excitation light.
-
Alternatively, use a low magnification and brief exposure to find your ROI before switching to higher magnification for imaging.
-
-
Image Acquisition:
-
Adjust the camera settings (exposure time, gain) to obtain a clear image with a good signal-to-noise ratio at the lowest possible excitation intensity.
-
For time-lapse imaging, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
-
Data Analysis:
-
If quantifying fluorescence, ensure that all images are acquired with the exact same settings.
-
Protocol 2: Preparation of an Antifade Mounting Medium
For fixed samples, an antifade mounting medium is crucial for preserving the fluorescent signal.
Materials:
-
n-Propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10X
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare a 10% (w/v) stock solution of the antifade reagent (NPG or DABCO) in DMSO or DMF. Note: These reagents have poor solubility in aqueous solutions.
-
In a clean container, mix 1 part 10X PBS with 9 parts glycerol.
-
While vigorously stirring the glycerol/PBS mixture, slowly add the antifade stock solution dropwise to a final concentration of 0.1-1%.
-
Store the antifade mounting medium at 4°C in the dark.
Application:
-
After the final wash of your staining protocol, carefully remove excess buffer.
-
Add a small drop of the antifade mounting medium to the slide.
-
Gently lower a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Allow the mounting medium to cure, if necessary, according to the manufacturer's instructions (often overnight at room temperature in the dark).
Visualizing Key Concepts
To further aid in understanding the processes involved in photobleaching and the strategies for its mitigation, the following diagrams are provided.
Caption: Simplified Jablonski diagram illustrating the pathways leading to photobleaching.
References
how to improve 5MP-Fluorescein signal-to-noise ratio
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in experiments utilizing 5MP-Fluorescein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as 5-(Octadecylthiocarbamoylamino)fluorescein (OTCF), is a lipophilic fluorescent probe designed for the investigation of cellular membranes.[1] Its structure consists of a hydrophilic fluorescein headgroup that produces a green fluorescent signal, and a long, hydrophobic octadecyl tail.[1][2] This amphiphilic nature allows the molecule to readily insert and anchor itself within the lipid bilayer of cell membranes, making it an excellent tool for studying membrane dynamics, fluidity, and morphology.[1][2] The fluorescence properties of the probe are sensitive to its local microenvironment within the membrane.
Q2: What are the primary applications of this compound?
The primary applications of this compound revolve around the study of cellular and artificial membranes. Due to its lipophilic nature, it is particularly useful for:
-
Visualizing cell morphology: The probe outlines cellular membranes, allowing for high-contrast imaging.
-
Studying membrane fluidity: Changes in the viscosity of the lipid bilayer affect the movement of the probe, which can be quantified using techniques like fluorescence anisotropy and Fluorescence Recovery After Photobleaching (FRAP).
-
Investigating lipid microdomains (rafts): Lipid rafts are specialized membrane domains enriched in certain lipids and proteins that act as signaling platforms. Probes like this compound can be used to study the dynamics of these domains during signaling events, such as T-cell activation.
-
Cell tracking: The stable insertion of the dye into the plasma membrane allows for the tracking of cells in various applications, including cytotoxicity assays and studies of cell migration and adhesion.
Q3: What are the common causes of a low signal-to-noise ratio with this compound?
A low signal-to-noise ratio (S/N) can be attributed to either low signal intensity or high background fluorescence. Common causes include:
-
Low Signal Intensity:
-
Insufficient Probe Concentration: Using a concentration of this compound that is too low will result in a weak signal.
-
Probe Degradation: Improper storage can lead to the degradation of the fluorescent probe.
-
Suboptimal pH: The fluorescence of fluorescein derivatives is pH-sensitive, with optimal fluorescence typically occurring at a pH greater than 7.
-
Photobleaching: The irreversible destruction of the fluorophore due to intense or prolonged exposure to excitation light leads to signal loss.
-
-
High Background Fluorescence:
-
Excessive Probe Concentration: Using too high a concentration of the dye can lead to non-specific binding and high background.
-
Insufficient Washing: Failure to adequately wash away unbound probe after staining is a major source of background fluorescence.
-
Dye Precipitation: The lipophilic probe may precipitate in aqueous buffers if not prepared correctly.
-
Autofluorescence: Cells and culture media components can have endogenous fluorescence.
-
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides systematic steps for resolution.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | Insufficient probe concentration. | Perform a concentration titration to determine the optimal concentration, typically in the range of 1-10 µM. |
| Probe degradation due to improper storage. | Store the this compound stock solution at -20°C, protected from light and moisture. Prepare fresh working solutions for each experiment. | |
| Suboptimal pH of the imaging buffer. | Ensure the pH of your imaging buffer is in the optimal range for fluorescein fluorescence (typically pH > 7.0). | |
| Photobleaching (rapid signal fading). | Reduce the intensity of the excitation light using neutral density filters. Minimize the duration of light exposure by using the shutter and acquiring images efficiently. Consider using an antifade mounting medium for fixed cells. | |
| High Background Fluorescence | Dye concentration is too high. | Reduce the working concentration of this compound. Start with the lower end of the recommended range (e.g., 1 µM). |
| Insufficient washing after staining. | Increase the number and duration of wash steps with a suitable buffer (e.g., PBS) after incubation with the probe. | |
| Precipitation of the dye in the working solution. | Ensure the DMSO stock solution is fully dissolved before preparing the working solution. Gently vortex the working solution before adding it to the cells. Always prepare the working solution fresh. | |
| Cellular or media autofluorescence. | Image cells in a phenol red-free medium. If possible, use microscopy techniques that reduce out-of-focus light, such as confocal microscopy. | |
| Uneven or Patchy Staining | Incomplete dissolution or precipitation of the probe. | Follow the recommendations for preventing dye precipitation. Ensure even application of the staining solution to the cells. |
| Cell health issues. | Ensure cells are healthy and not overly confluent. Unhealthy cells may exhibit altered membrane properties and inconsistent staining. | |
| Cell Toxicity | Dye concentration is too high. | Lower the probe concentration and/or reduce the incubation time. |
| High concentration of DMSO in the final working solution. | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%). | |
| Phototoxicity from imaging. | Reduce the laser power and/or exposure time during microscopy. |
Experimental Protocols
Protocol 1: General Cell Membrane Staining with this compound
This protocol provides a general procedure for staining the plasma membrane of live cells.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), warm (37°C)
-
Serum-free cell culture medium or imaging buffer, warm (37°C)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO. Vortex until fully dissolved. Store in small aliquots at -20°C, protected from light.
-
Working Solution Preparation: Immediately before use, dilute the stock solution into warm (37°C) serum-free medium or imaging buffer to a final concentration of 1-10 µM. A starting concentration of 5 µM is recommended. Ensure the final DMSO concentration is below 0.5%.
-
Cell Preparation: Grow cells to 70-80% confluency. Gently wash the cells twice with warm PBS.
-
Staining: Add the freshly prepared working solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells two to three times with warm PBS to remove unbound dye.
-
Imaging: Add fresh warm PBS or imaging buffer to the cells and proceed with fluorescence microscopy immediately. Use excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively.
Protocol 2: Analysis of Membrane Fluidity using Fluorescence Recovery After Photobleaching (FRAP)
This protocol outlines the steps for assessing membrane fluidity by measuring the lateral mobility of this compound.
Materials:
-
Cells stained with this compound as per Protocol 1.
-
Confocal laser scanning microscope with FRAP capabilities.
Procedure:
-
Cell Preparation and Staining: Prepare and stain live cells with this compound following Protocol 1.
-
Microscope Setup: Mount the stained cells on the confocal microscope. Locate a flat area of the plasma membrane for analysis.
-
Pre-bleach Imaging: Define a small region of interest (ROI) on the membrane. Acquire 5-10 images at low laser power to establish the initial fluorescence intensity.
-
Photobleaching: Use a high-intensity laser pulse to photobleach the fluorescence within the ROI. This should be a brief but intense pulse to minimize phototoxicity.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence into the bleached ROI as fluorescent probes from the surrounding membrane diffuse into it.
-
Data Analysis: Measure the fluorescence intensity in the ROI over time. Correct for any photobleaching that occurred during post-bleach imaging. The rate and extent of fluorescence recovery are indicative of the lateral diffusion and the mobile fraction of the probe, which are related to membrane fluidity.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Stock Solution Concentration | 1 mg/mL in DMSO | Store at -20°C in aliquots, protected from light. |
| Working Concentration | 1 - 10 µM | Titrate to find the optimal concentration for your cell type and application. |
| Incubation Time | 15 - 30 minutes | Longer times may increase background or toxicity. |
| Incubation Temperature | 37°C | For live cell staining. |
| Excitation Wavelength (λex) | ~495 nm | |
| Emission Wavelength (λem) | ~515 nm | |
| Imaging Buffer pH | > 7.0 | Fluorescein fluorescence is pH-sensitive. |
| Final DMSO Concentration | < 0.5% | To avoid cell toxicity. |
Visualizations
References
preventing 5MP-Fluorescein aggregation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of 5MP-Fluorescein, a thiol-reactive fluorescent probe. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly aggregation in solution, ensuring the reliability and success of your experiments.
Troubleshooting Guide: Preventing this compound Aggregation
Aggregation of this compound in solution can lead to significant experimental issues, including decreased fluorescence intensity (quenching), precipitation, and non-specific binding. This guide provides a systematic approach to diagnose and resolve these issues.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound aggregation issues.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it prone to aggregation?
This compound is a fluorescent probe that contains a 5-Methylene pyrrolone (5MP) moiety, making it highly specific for reacting with thiol groups (cysteines) on proteins and other biomolecules.[1][2] Like many fluorescent dyes, especially those with planar aromatic structures, this compound can be prone to aggregation in aqueous solutions due to hydrophobic interactions and π-π stacking.[3] Aggregation is often concentration-dependent and can be exacerbated by suboptimal solvent conditions.
2. What are the visual signs of this compound aggregation?
Visual indicators of aggregation include the appearance of cloudiness, turbidity, or visible precipitate in the solution after diluting the stock into an aqueous buffer.[1] Even in a seemingly clear solution, nano-aggregates can exist, which may be observed as punctate (dot-like), bright spots in fluorescence microscopy instead of the expected uniform staining.[1]
3. How does aggregation affect my experimental results?
Aggregation can significantly compromise your results in several ways:
-
Fluorescence Quenching: When dye molecules clump together, they can experience aggregation-caused quenching (ACQ), leading to a weak or nonexistent fluorescent signal.
-
Reduced Reactivity: Aggregates may have reduced accessibility of the thiol-reactive 5MP group, leading to inefficient labeling of your target molecule.
-
Non-specific Binding: Aggregates can stick non-specifically to surfaces and cellular structures, resulting in high background fluorescence and artifacts.
-
Inaccurate Quantification: The non-linear relationship between concentration and fluorescence in the presence of aggregation makes accurate quantification impossible.
4. What is the recommended solvent for preparing a stock solution of this compound?
Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. A concentration of 10 mM in DMSO is a common starting point. It is crucial to use high-quality, anhydrous DMSO to prevent hydrolysis of the probe.
5. How should I store this compound and its solutions?
-
Solid Form: Store the lyophilized powder at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquot the stock solution in anhydrous DMSO into small, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Aqueous working solutions are generally not recommended for storage and should be prepared fresh before each experiment.
6. Can I sonicate my this compound solution to reduce aggregation?
Yes, brief sonication of the working solution after dilution can help to break up small aggregates that may have formed. However, this should be done carefully to avoid damaging the probe or other components in your sample.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively published, the following table provides general solubility information for fluorescein and its derivatives in common laboratory solvents. This can serve as a guide for initial solvent screening.
| Solvent | Fluorescein & Derivatives Solubility | Notes |
| Water | Slightly soluble to insoluble (pH-dependent) | Solubility is lowest at acidic pH (around 3.28 for fluorescein) and increases in alkaline conditions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble | A suitable alternative to DMSO for stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent to improve aqueous solubility. |
| Methanol | Soluble | Another potential co-solvent. |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound with minimal risk of degradation.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Optimizing Working Buffer to Prevent Aggregation
Objective: To determine the optimal buffer conditions to maintain this compound solubility and fluorescence in an aqueous working solution.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Aqueous buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
Organic co-solvent (e.g., ethanol)
-
Non-ionic surfactant (e.g., Tween-20, 10% stock)
-
96-well plate (black, clear bottom for fluorescence measurements)
-
Fluorometer or plate reader
Procedure:
-
Prepare a dilution series of the co-solvent: In the aqueous buffer, prepare a series of co-solvent concentrations (e.g., 0%, 1%, 2%, 5%, 10% ethanol).
-
Prepare a dilution series of the surfactant: In the aqueous buffer, prepare a series of surfactant concentrations (e.g., 0%, 0.01%, 0.02%, 0.05%, 0.1% Tween-20).
-
Prepare working solutions: Dilute the this compound stock solution into each of the prepared buffer conditions to a final concentration (e.g., 5 µM). Prepare a sufficient volume for your analysis.
-
Incubate and Observe: Incubate the working solutions at room temperature for 15-30 minutes. Visually inspect each well for any signs of precipitation or cloudiness.
-
Measure Fluorescence: Measure the fluorescence intensity of each solution using a fluorometer with the appropriate excitation and emission wavelengths for fluorescein (Ex/Em ~490/520 nm).
-
Analyze Results: The optimal buffer condition will be the one that shows the highest fluorescence intensity without any visible precipitation. A significant drop in fluorescence compared to the DMSO stock (at the same concentration, if measurable) or a non-linear response in a dilution series can indicate aggregation.
Caption: Workflow for optimizing the working buffer for this compound.
Protocol 3: General Protocol for Protein Labeling with this compound
Objective: To label a protein with available cysteine residues using this compound.
Materials:
-
Purified protein with free thiol groups in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
This compound stock solution (10 mM in DMSO)
-
Quenching reagent (e.g., 2-mercaptoethanol or L-cysteine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in a buffer at pH 7.0-7.5. The buffer should be free of primary amines if there is a possibility of side reactions.
-
Dye Addition: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal dye-to-protein ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction: Add a 50-fold molar excess of a quenching reagent to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
Caption: General workflow for labeling proteins with this compound.
References
low labeling efficiency with 5MP-Fluorescein solutions
Technical Support Center: 5MP-Fluorescein Labeling
This guide provides troubleshooting advice and answers to frequently asked questions regarding low labeling efficiency with 5-Maleimidopropionyl-Fluorescein (this compound) and other maleimide-based dyes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a thiol-reactive fluorescent probe. The maleimide group selectively reacts with free sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins, to form a stable thioether bond.[1][2][3][4] This reaction, a Michael addition, is highly specific and efficient under mild conditions, making it a popular method for labeling proteins, peptides, and other thiol-containing molecules.[3]
Q2: What are the most common causes of low labeling efficiency?
Low labeling efficiency with maleimide reagents typically stems from one of three main issues:
-
Inactive Maleimide Reagent: The maleimide group is susceptible to hydrolysis (reaction with water), which opens the ring and renders it incapable of reacting with thiols. This is the most common cause of failed conjugation reactions.
-
Lack of Available Free Thiols: The target molecule (e.g., a protein) may have its cysteine residues locked in disulfide bonds, which do not react with maleimides. Alternatively, the free thiols may have re-oxidized to form disulfide bonds before the labeling reaction.
-
Suboptimal Reaction Conditions: The reaction is highly dependent on pH. The presence of competing nucleophiles or thiol-containing substances (like DTT) in the buffer will also inhibit the reaction.
Q3: How can I improve my labeling efficiency?
To improve efficiency, ensure your maleimide reagent is fresh and has been stored correctly under desiccated conditions. Reduce any disulfide bonds on your target molecule using a reducing agent like TCEP and remove the agent before labeling. Finally, optimize your reaction buffer to maintain a pH between 6.5 and 7.5 and ensure it is free from any interfering substances.
Troubleshooting Guide
Problem 1: Reagent Integrity
Q: My labeling efficiency is low or zero. Could my this compound reagent be inactive?
A: Yes, this is a very common issue. The maleimide group is moisture-sensitive and can hydrolyze over time, especially when not stored properly or after being dissolved in aqueous solutions.
Solutions:
-
Storage: Always store maleimide reagents desiccated and at -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Stock Solutions: Prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing maleimides in aqueous buffers. Unused stock solutions in anhydrous solvent can be stored at -20°C for short periods (up to a month), but fresh preparations are always best.
-
Hydrolysis: The rate of maleimide hydrolysis increases with pH. If you suspect hydrolysis, it is best to use a fresh vial of the reagent.
Problem 2: Thiol Availability on Target Molecule
Q: I've confirmed my dye is active, but the labeling is still poor. What could be wrong with my protein?
A: The issue likely lies with the availability of free thiol (-SH) groups on your protein. Cysteine residues can form disulfide bonds, which are unreactive with maleimides.
Solutions:
-
Reduce Disulfide Bonds: Before labeling, treat your protein with a reducing agent to break disulfide bonds and free up the thiols.
-
TCEP (tris(2-carboxyethyl)phosphine) is often preferred because it is effective over a wide pH range and does not contain thiols itself, meaning it typically doesn't need to be removed before adding the maleimide reagent. Use a 10-100 fold molar excess and incubate for 20-30 minutes.
-
DTT (dithiothreitol) is also a strong reducing agent, but because it contains thiols, all excess DTT must be removed via dialysis or a desalting column before you add the this compound.
-
-
Prevent Re-oxidation: After reduction, work quickly and use degassed buffers to minimize the re-formation of disulfide bonds. Including a chelating agent like EDTA (1-5 mM) in the buffer can help by sequestering metal ions that catalyze oxidation.
-
Quantify Free Thiols: Use Ellman's reagent (DTNB) to quantify the number of free sulfhydryl groups in your sample before proceeding with the labeling reaction to confirm that reduction was successful.
Problem 3: Reaction Conditions
Q: My reagent and protein seem fine. Could my reaction buffer or conditions be the issue?
A: Absolutely. The maleimide-thiol reaction is highly sensitive to the experimental conditions.
Solutions:
-
pH Control: The optimal pH for the maleimide-thiol reaction is 6.5-7.5 .
-
Below pH 6.5, the reaction rate slows considerably.
-
Above pH 7.5, the maleimide group begins to react competitively with primary amines (like lysine residues), leading to non-specific labeling. The rate of maleimide hydrolysis also increases significantly at higher pH.
-
-
Buffer Composition: Use a buffer that does not contain free thiols, such as PBS, HEPES, or Tris. Ensure no extraneous thiols (e.g., from DTT used in an earlier step) are present.
-
Molar Ratio: A 10-20 fold molar excess of the this compound dye to the protein is a common starting point for optimization. This ensures the reaction is driven towards completion.
-
Incubation Time: For most proteins, an incubation time of 2 hours at room temperature or overnight at 4°C is sufficient.
Data & Parameters
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Value | Rationale & Notes |
| pH | 6.5 - 7.5 | Balances reaction speed with specificity. At pH 7.0, reaction with thiols is ~1000x faster than with amines. |
| Buffer | Phosphate (PBS), HEPES, Tris | Must be free of thiol-containing compounds (e.g., DTT, 2-Mercaptoethanol). |
| Temperature | 4°C to 25°C (Room Temp) | Reaction can proceed at room temperature for 2 hours or overnight at 4°C. |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | A significant molar excess of the dye helps drive the reaction. This should be optimized for each specific protein. |
| Additives | 1-5 mM EDTA | Optional, but recommended to prevent metal-catalyzed oxidation of free thiols. |
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Key Characteristics | Pre-Labeling Removal |
| TCEP | Odorless, stable, and thiol-free. Effective over a wide pH range. | Not usually required. |
| DTT | Strong reducing agent. Contains thiols. Optimal activity at pH > 7. | Mandatory. Must be completely removed to prevent it from reacting with the maleimide dye. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol is a general guideline and may require optimization for your specific protein.
1. Protein Preparation and Reduction: a. Dissolve the protein to be labeled in a degassed reaction buffer (e.g., 100 mM PBS, 5 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP. c. Incubate the solution for 30 minutes at room temperature.
2. Reagent Preparation: a. Allow the vial of this compound to warm to room temperature before opening. b. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.
3. Labeling Reaction: a. While gently stirring the protein solution, add the this compound stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1. b. Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
4. Purification of the Conjugate: a. Remove the unreacted this compound and hydrolyzed dye immediately after the incubation period. b. The most common method is gel filtration using a desalting column (e.g., Sephadex G-25). The labeled protein will elute first as a colored, fluorescent band, followed by the smaller, free dye molecules. c. Dialysis can also be used to remove excess dye.
5. Storage: a. Store the purified, labeled protein at 4°C, protected from light. b. For long-term storage, add a stabilizer like BSA (to 5-10 mg/mL) and a preservative like sodium azide (to 0.01-0.03%). Alternatively, add glycerol to 50% and store at -20°C.
Protocol 2: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. Accurate calculation requires the removal of all non-conjugated dye.
1. Measure Absorbance: a. Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for fluorescein, ~494 nm (A₄₉₄).
2. Calculate Protein Concentration: a. The dye absorbs slightly at 280 nm, so its contribution must be subtracted. The correction factor (CF) for fluorescein is approximately 0.30. b. Corrected A₂₈₀ = A₂₈₀ - (A₄₉₄ × CF) c. Protein Concentration (M) = Corrected A₂₈₀ / ε_protein Where ε_protein is the molar extinction coefficient of your protein (in M⁻¹cm⁻¹). For a typical IgG, this is ~210,000 M⁻¹cm⁻¹.
3. Calculate Dye Concentration: a. Dye Concentration (M) = A₄₉₄ / ε_dye Where ε_dye is the molar extinction coefficient for fluorescein at 494 nm, which is ~68,000 M⁻¹cm⁻¹.
4. Calculate DOL: a. DOL = Dye Concentration (M) / Protein Concentration (M) b. An ideal DOL for antibodies is typically between 2 and 10. A DOL below 0.5 indicates under-labeling, while a DOL greater than 1 may be undesirable for some proteins.
Visualizations
Caption: Maleimide-thiol conjugation reaction pathway.
Caption: Inactivation of this compound via hydrolysis.
Caption: Troubleshooting workflow for low labeling efficiency.
References
Technical Support Center: Purification of 5MP-Fluorescein Conjugates
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 5-Maleimidopropionyl-Fluorescein (5MP-Fluorescein) from protein conjugates. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound from my conjugate?
Unreacted, free this compound can lead to significant downstream issues, including high background fluorescence in imaging and flow cytometry experiments, inaccurate calculation of the degree of labeling (DOL), and potential interference with the biological activity of the conjugate.[1][2] Complete removal of the free dye is essential for obtaining reliable, reproducible, and high-quality data.[3]
Q2: What are the primary methods for removing unreacted this compound?
The most common and effective methods for removing small molecule dyes like this compound from larger protein conjugates are based on size differences. These include:
-
Size Exclusion Chromatography (SEC): This technique, often performed using pre-packed spin columns (also known as desalting columns) or gravity-flow columns, separates molecules based on their size.[4][5] Larger conjugates pass through the column more quickly, while the smaller, unreacted dye molecules are retained in the porous beads of the chromatography resin.
-
Dialysis: This classic method involves the diffusion of small molecules across a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The unreacted dye diffuses out into a large volume of buffer, while the larger protein conjugate is retained.
-
Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for concentrating and purifying biomolecules, suitable for a wide range of sample volumes. The sample is passed tangentially across a membrane, allowing the smaller unreacted dye to pass through while retaining the larger conjugate.
Q3: How do I choose the best purification method for my experiment?
The optimal method depends on factors such as your sample volume, protein concentration, required purity, and time constraints. The table below provides a comparison to aid in your decision.
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (Spin Columns) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Size-based separation via porous resin | Diffusion across a semi-permeable membrane | Size-based separation via tangential flow over a membrane |
| Typical Sample Volume | 10 µL - 4 mL | 100 µL - 100 mL | 10 mL - thousands of liters |
| Processing Time | < 15 minutes | 4 hours - overnight | 30 minutes - several hours |
| Protein Recovery | > 90% | > 90% (can be lower due to handling) | > 95% |
| Removal Efficiency | High | High (requires multiple buffer changes) | Very High (can perform diafiltration for buffer exchange) |
| Key Advantage | Fast and easy to use | Simple setup, handles various volumes | Scalable, fast for large volumes, can concentrate sample |
| Key Disadvantage | Can dilute the sample | Time-consuming | Requires specialized equipment, potential for membrane fouling |
Troubleshooting Guide
High background fluorescence or poor conjugate performance can often be traced back to the purification step. This guide addresses common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal in Assay | Insufficient Removal of Free Dye: The purification method was not effective enough. | 1. Repeat Purification: For spin columns, process the sample through a second column. For dialysis, perform additional buffer changes or use a larger buffer volume. 2. Optimize Method: Ensure the correct MWCO for dialysis tubing or TFF membrane was used (typically 7-10 kDa for antibodies). For SEC, ensure the resin is appropriate for separating proteins from small molecules (e.g., G-25). |
| Non-Specific Binding: The fluorescent conjugate is binding non-specifically to surfaces or other proteins. | 1. Add Blocking Agents: Include agents like BSA or casein in your assay buffer to block non-specific sites. 2. Add Detergents: Include a mild non-ionic detergent (e.g., 0.05% Tween-20) in wash buffers. | |
| Low Protein Recovery | Protein Precipitation: The protein may have aggregated and precipitated during labeling or purification. | 1. Centrifuge Sample: Before purification, spin the sample at ~14,000 x g for 10-15 minutes to pellet any aggregates. 2. Check Buffer Compatibility: Ensure the purification buffer is compatible with your protein's stability requirements (pH, ionic strength). |
| Protein Adsorption: The protein is sticking to the purification media or device. | 1. Passivate Surfaces: Pre-treat columns or membranes according to the manufacturer's instructions. 2. Optimize Buffer: Adjusting the salt concentration of the buffer can sometimes reduce non-specific interactions. | |
| Conjugate Appears Unlabeled (Low Fluorescence) | Inefficient Labeling Reaction: The conjugation reaction itself may have failed. | 1. Verify Reaction Conditions: Ensure the pH for the maleimide reaction was between 6.5-7.5. Buffers containing primary amines (like Tris) or thiols should be avoided. 2. Check Protein Preparation: If labeling a cysteine, ensure it was reduced and that the reducing agent was removed prior to adding the dye. |
| Over-labeling (Quenching): Too many fluorescein molecules are attached to the protein, leading to self-quenching. | 1. Calculate Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for fluorescein) to determine the DOL. 2. Optimize Labeling Ratio: Reduce the initial molar excess of this compound in the conjugation reaction. |
Experimental Protocols & Workflows
Overall Experimental Workflow
The general process involves preparing the protein, performing the conjugation reaction, and finally, purifying the conjugate to remove excess dye.
Caption: General workflow for protein labeling and purification.
Protocol 1: Purification via Size Exclusion Spin Column
This method is ideal for rapid cleanup of small sample volumes (20 µL to 0.5 mL).
Materials:
-
Labeled protein conjugate mixture
-
Desalting spin column with an appropriate molecular weight cut-off (e.g., 7 kDa MWCO).
-
Equilibration buffer (the desired final buffer for your conjugate, e.g., PBS).
-
Microcentrifuge and collection tubes.
Procedure:
-
Column Preparation: Remove the column's bottom closure and place it into a collection tube. Loosen the cap.
-
Resin Compaction: Centrifuge at 1,500 x g for 2 minutes to remove the storage buffer and compact the resin bed.
-
Equilibration: Place the column in a new collection tube. Add 300-500 µL of equilibration buffer to the top of the resin. Centrifuge at 1,500 x g for 2 minutes. Repeat this step 2-3 times, discarding the flow-through each time.
-
Sample Application: Place the equilibrated column into a clean collection tube. Slowly apply your labeled protein sample to the center of the compacted resin.
-
Elution: Centrifuge at 1,500 x g for 2-3 minutes to collect the purified, labeled protein conjugate. The eluate will contain the conjugate, while the unreacted this compound remains in the column resin.
-
Storage: Store the purified conjugate appropriately, protected from light.
Protocol 2: Purification via Dialysis
This method is suitable for a wide range of sample volumes and achieves a high degree of purification, though it is more time-consuming.
Materials:
-
Labeled protein conjugate mixture
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 7-10 kDa).
-
Dialysis buffer (at least 500 times the sample volume).
-
Stir plate, stir bar, and a large beaker or container.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Sample Loading: Carefully load your labeled protein sample into the dialysis tubing/cassette, avoiding the introduction of air bubbles. Securely close the ends.
-
Dialysis: Place the sealed dialysis bag/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate and stir gently to facilitate diffusion.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours or overnight. For maximum removal of the unreacted dye, perform at least two buffer changes. For example, change the buffer after 4 hours, then again after another 4 hours or let it dialyze overnight.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Gently remove the sample from the bag/cassette into a clean storage tube.
Purification Method Selection Workflow
Choosing the right purification method is key to success. This diagram outlines a decision-making process.
References
Technical Support Center: 5MP-Fluorescein Labeling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on 5MP-Fluorescein labeling reactions. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments, with a focus on pH-related problems.
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescent Signal After Labeling | Suboptimal pH for Labeling Reaction: The reactive group of this compound may have poor reactivity at the chosen pH. Most common labeling reactions with amine or thiol groups require a specific pH range to proceed efficiently. | - Verify and adjust the pH of your reaction buffer. For labeling reactions targeting primary amines (e.g., lysine residues), a pH of 8.0-9.0 is generally recommended. For reactions targeting thiol groups (e.g., cysteine residues), a pH of 6.5-7.5 is optimal to ensure the thiol group is sufficiently nucleophilic while minimizing reaction with amines.[1] - Consult the this compound product datasheet for the recommended reaction pH. |
| Hydrolysis of the Reactive Dye: The reactive moiety of this compound may have hydrolyzed due to incorrect pH or prolonged storage in aqueous buffer. | - Prepare fresh dye stock solution in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the labeling reaction.[2] - Avoid storing the reactive dye in aqueous solutions. | |
| Incorrect Buffer Composition: The buffer may contain nucleophilic components (e.g., Tris, glycine, or azide) that compete with the target molecule for reaction with the dye. | - Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer at the appropriate pH. | |
| High Background Fluorescence | Non-specific Staining: The fluorescent dye may be binding non-covalently to the target molecule or other components in the sample. | - Optimize washing steps after the labeling reaction to remove unbound dye. - Consider using a blocking agent if working with complex samples like cell lysates or tissues to minimize non-specific interactions.[3] - Purify the labeled conjugate using size-exclusion chromatography or dialysis to separate it from unreacted dye. |
| Precipitation of the Dye: The dye may have low solubility in the reaction buffer, leading to fluorescent aggregates. | - Ensure the final concentration of the organic solvent (used to dissolve the dye) is kept to a minimum, typically below 10% (v/v). | |
| Fluorescence Signal is pH-Sensitive | Inherent Property of Fluorescein: The fluorescence intensity of fluorescein and its derivatives is highly dependent on the pH of the surrounding environment.[4][5] | - Maintain a consistent and optimal pH for all fluorescence measurements. The dianionic form of fluorescein, which is most fluorescent, predominates at pH > 8. - Use a buffered solution for all post-labeling analysis and imaging steps. A buffer with a pH of 7.4 to 9.0 is recommended for maximal fluorescence. |
| Acidic Microenvironment: The local environment of the labeled molecule may be acidic, leading to quenching of the fluorescein signal. | - For cellular imaging, consider the pH of the specific organelle being targeted. Fluorescein-based dyes may not be suitable for imaging acidic compartments. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound labeling reaction?
A1: The optimal pH for the labeling reaction depends on the reactive group on the this compound and the functional group on the target molecule. For labeling primary amines, a pH in the range of 8.0-9.0 is generally ideal. For labeling thiols, a pH of 6.5-7.5 is recommended. Always refer to the manufacturer's protocol for the specific this compound product you are using.
Q2: Why does the fluorescence of my this compound labeled conjugate change with pH?
A2: The fluorescence of the fluorescein core of the dye is inherently sensitive to pH. At acidic pH (below ~6.4), fluorescein exists in its protonated forms (monoanion or neutral), which are significantly less fluorescent than the dianionic form that predominates at alkaline pH. Therefore, changes in the pH of your sample will directly impact the measured fluorescence intensity.
Q3: How can I maintain a stable fluorescent signal from my this compound labeled molecule?
A3: To ensure a stable and maximal fluorescent signal, it is crucial to perform all fluorescence measurements in a well-buffered solution at a pH where the dianionic form of fluorescein is favored. A pH of 7.4 or higher is recommended. For example, using a phosphate or borate buffer at pH 8.0 will help maintain consistent fluorescence.
Q4: Can I use Tris buffer for my labeling reaction?
A4: It is generally not recommended to use buffers containing primary amines, such as Tris, for labeling reactions that target amines, as the buffer will compete with your target molecule for the dye. If you must use Tris, ensure the pH is below 8 to minimize the reactivity of its primary amine. For thiol-reactive labeling, Tris buffer at a pH of 7.2-7.5 can be used, but a phosphate-based buffer is often a safer choice.
Q5: What effect does pH have on the stability of the this compound dye itself?
A5: The reactive group of this compound can be susceptible to hydrolysis, especially at very high or very low pH. It is best to prepare the reactive dye solution just before use and add it to the reaction mixture promptly. Storing the reactive dye in aqueous buffers for extended periods is not recommended.
Quantitative Data Summary
The fluorescence intensity of fluorescein is directly correlated with pH. Below is a table summarizing the relative fluorescence intensity of a typical fluorescein conjugate at various pH values.
| pH | Predominant Fluorescein Ionic Form | Relative Fluorescence Intensity (%) |
| 4.0 | Neutral/Cationic | < 10% |
| 5.0 | Monoanion/Neutral | ~20% |
| 6.0 | Monoanion | ~50% |
| 7.0 | Dianion/Monoanion | ~80% |
| 8.0 | Dianion | ~95% |
| 9.0 | Dianion | 100% |
Note: These are representative values. The exact pKa and pH sensitivity can vary slightly for different fluorescein derivatives.
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with this compound
-
Protein Preparation: Dissolve the protein to be labeled in a suitable non-nucleophilic buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 for amine labeling; 20 mM sodium phosphate, 150 mM NaCl, pH 7.2 for thiol labeling). The protein concentration should typically be in the range of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Labeling Reaction: While gently vortexing the protein solution, add the this compound stock solution. The molar ratio of dye to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of the dye is common. Ensure the final concentration of the organic solvent is below 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye and purify the labeled protein conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Impact of pH on labeling efficiency and fluorescence.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Thiol Labeling: 5MP-Fluorescein vs. Fluorescein Maleimide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the specific and efficient labeling of thiol groups on proteins and other biomolecules is paramount. Fluorescein-based probes are workhorses in this field, offering a bright fluorescent signal for detection and analysis. For years, fluorescein maleimide has been a go-to reagent for thiol modification. However, a newer contender, 5MP-Fluorescein, based on 5-Methylene Pyrrolone (5MP) chemistry, presents a compelling alternative with distinct advantages in specificity, stability, and reversibility.
This guide provides an objective, data-supported comparison of this compound and fluorescein maleimide for thiol labeling, enabling an informed choice for your specific research needs.
At a Glance: Key Differences
| Feature | This compound | Fluorescein Maleimide |
| Reactive Group | 5-Methylene Pyrrolone (5MP) | Maleimide |
| Reaction Mechanism | Michael Addition | Michael Addition |
| Thiol Specificity | High | Good, but potential for off-target reactions with amines at pH > 7.5 |
| Reagent Stability | High stability in aqueous buffers (pH 6.0-9.5) | Prone to hydrolysis, especially at alkaline pH |
| Conjugate Stability | Reversible (Tracelessly Removable) | Generally stable, but susceptible to retro-Michael reaction and thiol exchange |
| Reversibility | Yes, under alkaline conditions (pH 9.5) or with excess thiol | Generally considered irreversible, though some instability can occur |
| Byproducts | No stereocenter generated | Forms a stable thioether bond |
Delving Deeper: A Comparative Analysis
Reaction Chemistry and Specificity
Both this compound and fluorescein maleimide utilize a Michael addition reaction to covalently bond with the sulfhydryl (thiol) group of cysteine residues.[1][2] This reaction is efficient at physiological pH.
Fluorescein Maleimide: The maleimide group is highly reactive towards thiols within a pH range of 6.5 to 7.5.[3] However, its electrophilic nature can lead to off-target reactions with other nucleophiles, particularly primary amines like the epsilon-amino group of lysine residues, especially at pH values above 7.5.[3]
This compound: The 5-Methylene Pyrrolone (5MP) moiety exhibits superior selectivity for thiols.[1] Studies have shown that 5MPs do not react with the ε-amine of lysine between pH 6.0 and 9.5, highlighting a significant advantage in achieving highly specific labeling of cysteine residues. Furthermore, the Michael addition to 5MPs does not generate a new stereocenter, which simplifies product analysis.
Stability: Reagent and Conjugate
Reagent Stability:
-
Fluorescein Maleimide: A significant drawback of maleimides is their instability in aqueous solutions, particularly at alkaline pH. The maleimide ring can undergo hydrolysis to form an unreactive maleamic acid, reducing the efficiency of the labeling reaction.
-
This compound: In contrast, 5MPs demonstrate markedly improved stability under physiologically relevant conditions. They show no decomposition when incubated in buffers ranging from pH 6.0 to 9.5 for extended periods. This enhanced stability ensures more reliable and reproducible conjugation outcomes.
Conjugate Stability:
-
Fluorescein Maleimide: The thioether bond formed between a maleimide and a thiol is generally considered stable. However, it is susceptible to a retro-Michael reaction, which can lead to the dissociation of the conjugate. In environments with high concentrations of other thiols, such as glutathione within cells, this can result in "thiol exchange," where the fluorescent probe is transferred to other molecules.
-
This compound: The conjugate formed with this compound offers a unique feature: it is tracelessly removable . The 5MP-thiol adduct is stable at neutral pH but can be efficiently cleaved under alkaline conditions (pH 9.5) or through thiol exchange at pH 7.5 to regenerate the native, unmodified thiol. This reversibility is a powerful tool for applications requiring the temporary labeling or protection of thiols, or the controlled release of conjugated cargo.
Photophysical Properties
| Property | This compound (Predicted) | Fluorescein Maleimide |
| Excitation Max (λex) | ~494 nm | ~494 nm |
| Emission Max (λem) | ~519 nm | ~518 nm |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | ≥ 80,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.79 - 0.95 | Data not consistently reported for the maleimide derivative, but fluorescein is 0.79-0.95 |
Experimental Protocols
Thiol Labeling with this compound (General Protocol)
This protocol is based on the general methodology for 5-Methylene Pyrrolones. Optimization may be required for specific proteins.
1. Reagent Preparation:
-
Protein Solution: Prepare the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of thiols. Degas the buffer to prevent oxidation of cysteine residues.
-
This compound Stock Solution: Dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.
2. Labeling Reaction:
-
Add the this compound stock solution to the protein solution at a 10-20 fold molar excess of the dye over the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light.
3. Purification:
-
Remove unreacted this compound by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
4. (Optional) Cleavage of the Conjugate:
-
To reverse the labeling, incubate the purified conjugate in an alkaline buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 9.5) or in a neutral buffer containing an excess of a thiol-containing reagent (e.g., 20 mM DTT or glutathione at pH 7.5).
Thiol Labeling with Fluorescein Maleimide
1. Reagent Preparation:
-
Protein Solution: Prepare the protein with available sulfhydryl groups in a suitable buffer at pH 6.5-7.5 (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2). To prevent disulfide bond formation, 5-10 mM EDTA can be included. If necessary, reduce disulfide bonds with a reducing agent like DTT or TCEP and subsequently remove the reducing agent.
-
Fluorescein Maleimide Stock Solution: Prepare a 10 mM stock solution of Fluorescein-5-Maleimide in anhydrous DMSO or DMF immediately before use.
2. Labeling Reaction:
-
Add a molar excess of the Fluorescein-5-Maleimide stock solution to the protein solution. A 10-25 fold molar excess is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
3. Purification:
-
Remove non-reacted fluorescein maleimide using a dye removal column, size-exclusion chromatography, or dialysis.
4. Storage:
-
Store the labeled protein protected from light at 4°C for up to one month or in single-use aliquots at -20°C.
Visualizing the Chemistry
Caption: Reaction pathways for this compound and Fluorescein Maleimide.
Caption: A typical workflow for protein labeling with fluorescent dyes.
Conclusion: Making the Right Choice
The choice between this compound and fluorescein maleimide hinges on the specific requirements of the experiment.
Choose Fluorescein Maleimide when:
-
A permanently labeled, stable conjugate is desired.
-
The experimental conditions are well-controlled to minimize side reactions.
-
Cost and availability are primary considerations, as it is a more established reagent.
Choose this compound when:
-
High specificity for cysteine residues is critical, and off-target labeling of amines must be avoided.
-
The reversibility of the label is advantageous, for applications such as temporary thiol protection, controlled release of the labeled molecule, or affinity purification.
-
Reagent stability in aqueous buffers is a concern, ensuring more consistent labeling outcomes.
References
A Researcher's Guide to Protein Conjugation: 5MP-Fluorescein vs. FITC
For decades, Fluorescein isothiocyanate (FITC) has been a cornerstone fluorescent dye for labeling proteins, antibodies, and other biomolecules. Its bright green fluorescence and amine-reactive chemistry have made it a staple in applications ranging from flow cytometry to immunofluorescence microscopy. However, newer derivatives of fluorescein have emerged, designed to offer alternative conjugation strategies and improved characteristics. One such alternative is 5MP-Fluorescein.
This guide provides an objective, data-driven comparison of this compound and the traditional FITC for protein conjugation, tailored for researchers, scientists, and drug development professionals. We will delve into their distinct reaction chemistries, compare their properties, and provide detailed experimental protocols to help you select the optimal reagent for your research needs.
Core Chemistry: A Tale of Two Targets
The most fundamental difference between this compound and FITC lies in the amino acid residues they target for covalent linkage. This distinction is critical as it dictates the entire experimental approach, from buffer selection to the potential impact on protein function.
-
FITC (Fluorescein isothiocyanate): This classic derivative features an isothiocyanate reactive group (–N=C=S). This group specifically targets primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine residues, to form a stable thiourea bond.[1][2][3]
-
This compound: This modern derivative is based on a 5-Methylene pyrrolone (5MP) scaffold.[4][5] This functional group is highly specific for thiol (sulfhydryl) groups, found on cysteine residues. This thiol-specific reaction proceeds via a Michael addition. A unique feature of this linkage is that it can be "tracelessly removable," offering possibilities for applications where temporary labeling is desired.
Performance Characteristics: A Head-to-Head Comparison
The choice between these two dyes extends beyond their target residue. Key performance indicators such as spectral properties, photostability, and pH sensitivity must be considered.
| Property | FITC (Fluorescein isothiocyanate) | This compound |
| Target Residue | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Reaction pH | Alkaline (pH 8.0 - 9.5 recommended) | Neutral to slightly acidic (pH 6.5 - 7.5) |
| Bond Type | Stable Thiourea | Reversible Thioether (Michael Adduct) |
| Excitation Max (λex) | ~495 nm | ~495 nm (inferred from fluorescein core) |
| Emission Max (λem) | ~525 nm | ~515 nm (inferred from fluorescein core) |
| Quantum Yield (Φ) | ~0.92 | Not specified, but likely similar to fluorescein. |
| Photostability | Prone to rapid photobleaching | Not specified, likely similar to fluorescein. |
| pH Sensitivity | Fluorescence is highly sensitive to pH (decreases in acidic conditions) | Not specified, likely similar to fluorescein. |
| Key Advantage | Widely used, extensive literature, targets abundant lysine residues. | Site-specific labeling on less common cysteine residues; reversible linkage. |
| Key Disadvantage | pH sensitivity, photobleaching, potential for over-labeling, mixture of isomers. | Requires available free thiol groups, which may necessitate protein engineering or reduction. |
Experimental Protocols
Below are detailed, representative protocols for conjugating a protein (e.g., an IgG antibody) with FITC and a proposed protocol for this compound, adapted from methods for other thiol-reactive fluorescein derivatives like fluorescein-5-maleimide.
Protocol 1: FITC Conjugation (Amine-Reactive)
This protocol is based on established methods for labeling antibodies with FITC.
1. Materials & Reagent Preparation:
-
Protein: Antibody solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, dialyze against PBS overnight.
-
Conjugation Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.0.
-
FITC Stock Solution: 1 mg/mL of FITC dissolved in anhydrous DMSO. This must be prepared fresh immediately before use.
-
Purification: Gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.
2. Conjugation Reaction:
-
Adjust the protein solution to pH 9.0 by adding the required volume of Conjugation Buffer.
-
While gently stirring the protein solution, add the FITC stock solution dropwise. A common starting point is a 10:1 to 20:1 molar ratio of FITC to antibody.
-
Protect the reaction vessel from light by wrapping it in aluminum foil.
-
Incubate at room temperature for 2-3 hours or overnight at 4°C with gentle stirring.
3. Purification of the Conjugate:
-
Stop the reaction. To remove unreacted FITC, apply the reaction mixture to the top of the equilibrated gel filtration column.
-
Elute the column with PBS. The first colored band to elute is the FITC-conjugated protein. The second, slower-moving band is the free, unreacted dye.
-
Collect the fractions corresponding to the first band.
-
Measure the absorbance at 280 nm and 495 nm to determine the protein concentration and the degree of labeling (F/P ratio).
Protocol 2: this compound Conjugation (Thiol-Reactive)
This protocol is a proposed methodology based on standard procedures for thiol-reactive maleimide dyes, as a specific protocol for this compound is not widely published.
1. Materials & Reagent Preparation:
-
Protein: Antibody solution containing free cysteine residues. If cysteines are disulfide-bonded, they may need to be reduced first using a mild reducing agent (e.g., TCEP) followed by desalting. The protein should be in a thiol-free buffer (e.g., PBS, pH 7.2).
-
This compound Stock Solution: 10 mg/mL of this compound dissolved in anhydrous DMSO.
-
Quenching Solution: 1 M DTT or β-mercaptoethanol.
-
Purification: Gel filtration or dialysis to remove unreacted dye.
2. Conjugation Reaction:
-
Ensure the protein solution is at the optimal pH of 6.5-7.5.
-
Add the this compound stock solution to the protein at a molar ratio of 10:1 to 20:1 (dye:protein). The final DMSO concentration should be below 10% to avoid protein denaturation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Stop the reaction by adding a quenching solution to scavenge any unreacted this compound. Incubate for 30 minutes.
3. Purification of the Conjugate:
-
Purify the conjugate using a gel filtration column or by extensive dialysis against PBS at 4°C to remove the quenched dye and other reaction components.
-
Measure the absorbance at 280 nm and ~495 nm to determine the final protein concentration and degree of labeling.
Workflow Visualization
The general workflow for protein conjugation, regardless of the dye chemistry, follows a consistent pattern of preparation, reaction, and purification.
Conclusion and Recommendations
The choice between this compound and FITC is not about which dye is universally "better," but which is right for your specific application.
Choose FITC when:
-
Your goal is to label a protein that has abundant and accessible lysine residues.
-
You are using established, well-documented protocols for applications like flow cytometry or standard immunofluorescence.
-
Site-specific labeling is not a primary concern.
-
You have implemented measures to mitigate photobleaching, such as using antifade mounting media.
Choose this compound when:
-
You need to perform site-specific labeling on a protein with a known, accessible cysteine residue. This is particularly valuable for preserving the function of antibodies by avoiding modification of lysines in the antigen-binding site.
-
Your protein of interest lacks accessible lysines but has available cysteines.
-
The application could benefit from a reversible label , allowing for temporary tracking or subsequent downstream analysis of the unmodified protein.
Ultimately, the decision rests on the nature of the target protein and the experimental question at hand. While FITC remains a reliable workhorse, the thiol-reactive chemistry of this compound provides a valuable, site-specific alternative for modern protein research and drug development.
References
A Researcher's Guide to Thiol-Reactive Probes: Alternatives to 5MP-Fluorescein
In the dynamic fields of biological research and drug development, the precise labeling and detection of thiol groups in proteins and other biomolecules are of paramount importance for elucidating cellular processes, enzyme kinetics, and redox signaling. For years, 5-mercaptopropyl-fluorescein (5MP-Fluorescein) has been a widely used reagent for such applications. However, the expanding requirements of modern research for higher sensitivity, greater photostability, and multiplexing capabilities have driven the development of a diverse array of alternative thiol-reactive fluorescent probes. This guide provides an objective comparison of these alternatives, supported by experimental data, to assist researchers in selecting the optimal tool for their specific needs.
Key Performance Metrics: A Comparative Analysis
The selection of a thiol-reactive probe is a critical decision that can significantly impact the outcome of an experiment. The ideal probe should offer a combination of high reactivity and selectivity towards thiols, strong fluorescence output, and stability under experimental conditions. The following table summarizes the key quantitative data for a selection of popular alternatives to this compound, categorized by their reactive group and core fluorophore.
| Probe Family | Specific Probe Example | Reactive Group | Excitation (λex, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluorescein-Based | Fluorescein-5-Maleimide | Maleimide | 492 - 495 | 517 - 519 | ~75,000 - 83,000 | ~0.64 - 0.92 |
| 5-Iodoacetamidofluorescein (5-IAF) | Iodoacetamide | 491 | 516 | ~75,000 | ~0.91 (Cys adduct)[1] | |
| Oregon Green™ 488 Maleimide | Maleimide | 496 | 524 | ~70,000 | ~0.8 | |
| Coumarin-Based | 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) | Maleimide | ~386 | ~470 | ~35,000 | ~0.4 (in ethanol)[2] |
| Alexa Fluor™ | Alexa Fluor™ 350 C₅ Maleimide | Maleimide | 346 | 442 | 19,000 | 0.78[2] |
| BODIPY™ | BODIPY™ FL C1-IA | Iodoacetamide | ~503 | ~512 | Not specified | Not specified |
| Rhodamine-Based | Rhodamine Red C₂ maleimide | Maleimide | ~560 | ~580 | Not specified | Not specified |
Note: The spectroscopic properties, particularly quantum yield, are often dependent on the solvent and the nature of the biomolecule to which the probe is conjugated. The data presented here are for the thiol-conjugated form of the probes where available and should be considered representative.[1][2]
Reaction Chemistries: Maleimides vs. Iodoacetamides
The two most common reactive moieties for targeting thiols are maleimides and iodoacetamides (a type of haloacetyl). Their fundamental difference lies in their reaction mechanism, which in turn influences their reaction speed, specificity, and the stability of the resulting conjugate.
-
Maleimides: React with thiols via a Michael-type addition. This reaction is generally rapid and highly selective for thiols, especially at a near-neutral pH (6.5-7.5). However, the resulting thioether bond can, under certain conditions, undergo a retro-Michael reaction, leading to potential reversibility.
-
Iodoacetamides: React through a nucleophilic substitution (S_N2) reaction. This reaction is typically slower than the maleimide reaction and often requires a slightly alkaline pH (7.5-8.5) to facilitate the deprotonation of the thiol group. The resulting thioether bond is highly stable and irreversible.
The choice between these two chemistries depends on the specific experimental requirements. For applications demanding high speed and specificity, maleimides are often preferred. For studies where the long-term stability of the conjugate is critical, iodoacetamides represent a robust alternative.
Emerging Alternatives: Expanding the Toolkit
Beyond the traditional maleimide and iodoacetamide chemistries, novel thiol-reactive probes are continuously being developed to address specific research needs.
-
Thiol-Chromene "Click" Reaction Probes: These probes utilize a "click" nucleophilic reaction that is activated in the presence of thiols, leading to a strong chemiluminescent or fluorescent signal. This approach offers high sensitivity and a good signal-to-noise ratio.
-
Copper-Free Click Chemistry Probes: These reagents, often containing a dibenzocyclooctyne (DIBO) group, react with azide-modified targets in a bioorthogonal manner. This allows for the specific labeling of thiols in complex biological systems without the need for a cytotoxic copper catalyst.
Experimental Protocols
To ensure an objective and rigorous comparison of thiol-reactive fluorescent probes, standardized experimental protocols are essential. The following sections detail methodologies for assessing key performance parameters.
Protocol 1: Determination of Thiol Selectivity
This protocol assesses the relative reactivity of a fluorescent probe with different biological thiols, such as glutathione (GSH) and L-cysteine (Cys).
Materials:
-
Thiol-reactive fluorescent probe stock solution (1 mM in DMSO or DMF)
-
Glutathione (GSH) stock solution (100 mM in reaction buffer)
-
L-cysteine (Cys) stock solution (100 mM in reaction buffer)
-
Reaction Buffer: 100 mM phosphate buffer, pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the fluorescent probe at 10 µM in the reaction buffer.
-
In the wells of the microplate, add the probe solution.
-
To initiate the reaction, add GSH or Cys to a final concentration of 1 mM.
-
Include a control well with only the probe and reaction buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Compare the fluorescence signals to determine the selectivity of the probe for different thiols.
Protocol 2: Determination of Reaction Kinetics
This protocol allows for the comparison of the reaction rates of different thiol-reactive probes with a model thiol compound, such as N-acetyl-L-cysteine (NAC).
Materials:
-
Thiol-reactive fluorescent probes
-
N-acetyl-L-cysteine (NAC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
Procedure:
-
Prepare stock solutions of the fluorescent probes (e.g., 1 mM in DMSO) and NAC (e.g., 100 mM in PBS).
-
In a cuvette, add PBS to a final volume of 2 mL.
-
Add the fluorescent probe to a final concentration of 10 µM and mix thoroughly.
-
Initiate the reaction by adding NAC to a final concentration of 1 mM.
-
Immediately begin monitoring the increase in fluorescence intensity over time at the appropriate emission wavelength.
-
Plot the fluorescence intensity versus time to determine the initial reaction rate.
Visualizing the Concepts
To better understand the processes involved, the following diagrams illustrate the reaction chemistries and a typical experimental workflow.
Caption: Reaction mechanisms of Maleimide and Iodoacetamide with protein thiols.
Caption: General experimental workflow for protein labeling with thiol-reactive reagents.
Caption: Simplified signaling pathway illustrating the role of protein thiols in redox signaling and their detection.
References
Validating the Specificity of 5MP-Fluorescein Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specific binding of a fluorescent probe to its intended target is paramount for generating reliable and reproducible data. This guide provides a comprehensive framework for validating the specificity of 5MP-Fluorescein, a novel fluorescent probe, and compares its hypothetical performance with alternative labeling technologies.
This document outlines key experimental protocols and data presentation formats to rigorously assess on-target specificity and rule out non-specific interactions. While "this compound" is used here as a model, the principles and methodologies described are broadly applicable to other small-molecule fluorescent probes.
Data Presentation: Comparative Analysis of Labeling Specificity
To objectively assess the specificity of this compound, a direct comparison with established labeling methods is crucial. The following table summarizes key performance indicators that should be experimentally determined.
| Parameter | This compound | Alternative 1: Labeled Antibody | Alternative 2: Genetically Encoded Tag (e.g., GFP-fusion) |
| Binding Affinity (Kd) | TBD | High (nM to pM range) | N/A (covalent fusion) |
| On-Target Specificity | TBD (validated via competition assay) | High (validated via knockout/knockdown) | Very High |
| Off-Target Binding | TBD (assessed via off-target screening) | Low to moderate (requires cross-reactivity testing) | Minimal |
| Cell Permeability | Potentially high (small molecule) | Generally low (requires permeabilization for intracellular targets) | N/A |
| Photostability | Moderate to high (depends on fluorescein moiety) | High (depends on conjugated fluorophore) | Variable (can be prone to photobleaching) |
| Size of Label | Small | Large (~150 kDa) | Large (~27 kDa) |
| Signal Amplification | None | Possible with secondary antibodies | None |
TBD: To Be Determined through the experimental protocols outlined below.
Experimental Protocols for Specificity Validation
Robust validation of this compound's specificity requires a multi-pronged approach. The following are detailed methodologies for key experiments.
Competitive Binding Assay
This assay determines if this compound binds to the same target site as the unlabeled parent molecule, 5-mercaptopurine (5MP). A decrease in the fluorescent signal upon addition of excess unlabeled 5MP indicates specific binding.[1][2][3][4]
Protocol:
-
Cell Culture: Plate cells expressing the target of interest in a suitable format (e.g., 96-well plate).
-
Probe Incubation: Incubate the cells with a predetermined concentration of this compound for a sufficient time to allow binding.
-
Competition: Add increasing concentrations of unlabeled 5-mercaptopurine to the wells and incubate.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove unbound probe and competitor.
-
Imaging and Analysis: Acquire fluorescent images using a high-content imager or plate reader. Quantify the fluorescence intensity in each well.
-
Data Interpretation: Plot the fluorescence intensity against the concentration of the unlabeled competitor. A dose-dependent decrease in fluorescence indicates specific binding. The IC50 value (concentration of competitor that displaces 50% of the probe) can be calculated to determine binding affinity.
Off-Target Binding Assessment
Identifying potential off-target interactions is critical for validating specificity. This can be achieved through various screening methods.[5]
Protocol (using a cell microarray):
-
Library Screening: Utilize a commercially available cell microarray platform that expresses a large library of human membrane and secreted proteins.
-
Probe Incubation: Incubate the microarray with this compound.
-
Washing: Perform stringent washes to remove non-specific binders.
-
Detection: Scan the microarray to detect fluorescent signals, indicating binding of the probe to specific proteins on the array.
-
Hit Confirmation: Validate any identified "hits" (potential off-targets) using secondary assays, such as in-cell binding assays with cell lines overexpressing the potential off-target protein.
Immunofluorescence Co-localization
This method visually confirms that this compound localizes to the same subcellular compartment as its intended target, as identified by a specific antibody.
Protocol:
-
Cell Preparation: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100 if the target is intracellular.
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody specific for the target protein. Follow this with incubation with a fluorescently-labeled secondary antibody (with a spectrally distinct fluorophore from fluorescein).
-
Mounting and Imaging: Mount the coverslips and acquire images using a confocal microscope.
-
Analysis: Analyze the images for co-localization between the this compound signal and the antibody signal. A high degree of overlap suggests specific binding to the target.
Visualizing Methodologies and Pathways
Diagrams generated using Graphviz provide clear visual representations of the experimental workflows and underlying principles.
Caption: Workflow for validating the specificity of this compound labeling.
Caption: Principle of the competitive binding assay for this compound.
By adhering to these rigorous validation protocols and comparative analyses, researchers can confidently establish the specificity of this compound, ensuring the integrity and accuracy of their experimental findings. This guide serves as a foundational resource for the evaluation of novel small-molecule fluorescent probes in various research and drug development applications.
References
- 1. A competition assay for DNA binding using the fluorescent probe ANS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Competition Assay for DNA Binding Using the Fluorescent Probe ANS | Springer Nature Experiments [experiments.springernature.com]
- 3. Competitive Binding Model Archives - AFFINImeter's Blog [blog.affinimeter.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. criver.com [criver.com]
A Head-to-Head Comparison: 5MP-Fluorescein versus Alexa Fluor 488 for Cysteine Modification
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selective labeling of cysteine residues is a cornerstone technique. The choice of fluorescent probe for this purpose is critical for the generation of reliable and high-quality data. This guide provides an objective, data-driven comparison of two popular green-fluorescent, thiol-reactive dyes: 5-Maleimidopropionyl-fluorescein (5MP-Fluorescein) and Alexa Fluor 488 C5 Maleimide.
While both dyes target the sulfhydryl group of cysteine residues via a maleimide functional group, their performance characteristics differ significantly. This comparison will delve into their photophysical properties, labeling efficiency, and stability, providing the necessary information to select the optimal reagent for specific experimental needs.
Quantitative Photophysical Properties
The selection of a fluorophore is often guided by its spectral properties and brightness. The following table summarizes the key photophysical parameters of this compound and Alexa Fluor 488 C5 Maleimide.
| Property | This compound (Fluorescein-5-Maleimide) | Alexa Fluor 488 C5 Maleimide |
| Excitation Maximum (nm) | ~494[1][2] | ~493-495 |
| Emission Maximum (nm) | ~518-519[1][2] | ~516-519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ≥ 80,000[3] | ~71,000-72,000 |
| Quantum Yield (Φ) | ~0.83-0.92 (in 0.1 M NaOH) | ~0.92 |
| Brightness (Extinction Coefficient x Quantum Yield) | ~66,400 - 73,600 | ~65,320 - 66,240 |
Performance Comparison
Beyond the fundamental photophysical properties, the practical performance of these dyes in experimental settings is of utmost importance. Alexa Fluor 488 consistently demonstrates superior performance in terms of photostability and pH insensitivity, which are critical for demanding applications such as long-term imaging and experiments in varying cellular environments.
| Performance Metric | This compound (Fluorescein-5-Maleimide) | Alexa Fluor 488 C5 Maleimide | Key Advantage |
| Photostability | Moderate; susceptible to photobleaching. In one study, fluorescein photobleached to about 20% of its initial value in 30 seconds under constant illumination. | High; significantly more photostable than fluorescein. Under the same conditions, the fluorescence of Alexa Fluor 488 remained at essentially the initial value. | Alexa Fluor 488 |
| pH Sensitivity | Sensitive to pH changes, with decreased fluorescence in acidic environments. | Insensitive over a wide pH range (pH 4-10). | Alexa Fluor 488 |
| Labeling Efficiency | Typically in the range of 70-90% under optimized conditions. | High, with typical efficiencies also in the 70-90% range. | Comparable |
| Specificity | Highly specific for thiols at pH 6.5-7.5. At pH > 7.5, reactivity with primary amines (e.g., lysine) increases. | Highly specific for thiols at pH 7.0-7.5. | Comparable |
| Water Solubility | Soluble in DMF or DMSO. | Good water solubility. | Alexa Fluor 488 |
Experimental Protocols
The following are detailed protocols for the covalent labeling of cysteine residues in proteins using this compound and Alexa Fluor 488 C5 Maleimide.
Protocol 1: Cysteine Labeling with this compound (Fluorescein-5-Maleimide)
Materials:
-
Protein with accessible cysteine residue(s)
-
This compound (Fluorescein-5-Maleimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 (or other suitable buffer at pH 6.5-7.5)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: Dithiothreitol (DTT) or 2-Mercaptoethanol
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Dye Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a quenching reagent, such as DTT to a final concentration of 10-20 mM, to scavenge any unreacted maleimide. Incubate for at least 30 minutes at room temperature.
-
Purification: Remove the unreacted dye and quenching reagent by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Degree of Labeling (DOL) Determination: The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~494 nm (for the fluorescein).
Protocol 2: Cysteine Labeling with Alexa Fluor 488 C5 Maleimide
Materials:
-
Protein with accessible cysteine residue(s)
-
Alexa Fluor 488 C5 Maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5
-
Reducing Agent (optional): TCEP
-
Quenching Reagent: Glutathione or 2-Mercaptoethanol
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a concentration of 50-100 µM (approximately 7.5-15 mg/mL for an IgG). If reduction of disulfide bonds is necessary, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Dye Preparation: Prepare a 1-10 mM stock solution of Alexa Fluor 488 C5 Maleimide in high-quality anhydrous DMSO immediately before use.
-
Labeling Reaction: While stirring, add the Alexa Fluor 488 C5 Maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: The reaction can be quenched by adding an excess of a low molecular weight thiol, such as glutathione or 2-mercaptoethanol.
-
Purification: Separate the labeled protein from unreacted dye and quenching reagent using a desalting column equilibrated with the desired storage buffer.
-
Degree of Labeling (DOL) Determination: Calculate the DOL by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~493 nm (for Alexa Fluor 488).
Visualizations
Cysteine Labeling Workflow
Caption: General experimental workflow for cysteine-specific protein labeling.
Performance Comparison Logic
Caption: Logical comparison of this compound and Alexa Fluor 488.
Conclusion
For routine applications where photostability and pH sensitivity are not critical concerns, this compound can be a cost-effective option. However, for quantitative and demanding applications such as single-molecule studies, long-term live-cell imaging, and experiments involving acidic organelles, Alexa Fluor 488 C5 Maleimide is the superior choice. Its enhanced photostability and pH insensitivity ensure more robust and reproducible data, justifying its selection for advanced research and drug development applications.
References
Assessing the Specificity of 6MP-Fluorescein: A Guide to Cross-Reactivity with Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the predicted cross-reactivity of a hypothetical 6-mercaptopurine (6MP)-Fluorescein conjugate. Given the absence of direct experimental data for this specific conjugate, this analysis is based on the known reactivity of the functional groups of its constituent parts: the thiol group of 6-mercaptopurine and the isothiocyanate group of fluorescein isothiocyanate (FITC), a common derivative used for labeling. This document aims to equip researchers with the necessary information to anticipate and experimentally validate the specificity of similar thiol-containing fluorescent probes.
Predicted Cross-Reactivity Profile
The potential for off-target interactions is a critical consideration in the development and application of chemical probes. The hypothetical 6MP-Fluorescein conjugate possesses two primary sites of potential cross-reactivity: the thiol group of the 6-mercaptopurine moiety and any unreacted isothiocyanate group from the fluorescein linker.
Data Presentation: Predicted Reactivity of 6MP-Fluorescein with Common Functional Groups
| Functional Group | Potential for Cross-Reactivity | Notes |
| Primary Amines (-NH₂) | High | The isothiocyanate group of FITC is highly reactive towards primary amines, forming a stable thiourea bond. This is the intended reaction for conjugation but can be a source of off-target labeling if free isothiocyanate is present.[1][2][3][4] |
| Thiols (-SH) | High | The thiol group of 6MP can undergo disulfide exchange with other thiols, particularly under oxidizing conditions. Additionally, isothiocyanates can react with sulfhydryl groups.[1] |
| Hydroxyls (-OH) | Low to Moderate | While less reactive than amines, hydroxyl groups (e.g., on serine, threonine residues) can potentially react with isothiocyanates, especially at higher pH. |
| Carboxylic Acids (-COOH) | Low | Generally, carboxylic acids are not reactive with thiols or isothiocyanates under physiological conditions. |
| Aldehydes (-CHO) & Ketones (C=O) | Low | Thiol groups can form thioacetals and thioketals with aldehydes and ketones, respectively, but this is often reversible. |
| Disulfides (-S-S-) | Moderate | The thiol group of 6MP can participate in thiol-disulfide exchange reactions, leading to the cleavage of existing disulfide bonds in proteins. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of a 6MP-Fluorescein probe, a series of in vitro experiments should be performed. The following protocols provide a framework for these assessments.
Competitive Binding Assay
This assay assesses the specificity of the probe by measuring its displacement from a target by a panel of potential off-target molecules.
Methodology:
-
Prepare a solution of the target protein at a concentration known to bind to the 6MP-Fluorescein probe.
-
Incubate the target protein with the 6MP-Fluorescein probe at a concentration that gives a measurable fluorescent signal.
-
Add a series of potential competing molecules (e.g., amino acids with different functional groups, other thiol-containing compounds, proteins with known reactive cysteines) at increasing concentrations to the mixture.
-
Measure the fluorescence polarization or anisotropy after an incubation period. A decrease in fluorescence polarization indicates displacement of the probe from the target.
-
Calculate the IC50 value for each competitor, which represents the concentration required to displace 50% of the bound probe.
Thiol Reactivity Assay
This experiment directly measures the reactivity of the probe with free thiol groups.
Methodology:
-
Prepare a solution of a model thiol-containing compound , such as glutathione (GSH) or cysteine.
-
Add the 6MP-Fluorescein probe to the thiol solution.
-
Monitor the reaction over time by measuring changes in the fluorescence spectrum of the probe or by using a thiol-specific quantification reagent (e.g., Ellman's reagent) to measure the depletion of free thiols.
-
Compare the reaction rate with that of a known thiol-reactive probe as a positive control.
In-Gel Fluorescence Staining
This method assesses the promiscuity of the probe by visualizing its binding to a complex mixture of proteins.
Methodology:
-
Separate a cell lysate or a complex protein mixture using 1D or 2D SDS-PAGE.
-
Incubate the gel with the 6MP-Fluorescein probe in a suitable buffer.
-
Wash the gel extensively to remove unbound probe.
-
Visualize the fluorescently labeled proteins using a gel imager. The pattern of fluorescent bands will indicate the degree of non-specific binding.
-
A parallel gel stained with a total protein stain (e.g., Coomassie Blue) should be run to compare the fluorescent signal with the total protein profile.
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental design, the following diagrams illustrate the key workflows.
Caption: Workflow for the Competitive Binding Assay.
Caption: Workflow for the Thiol Reactivity Assay.
Caption: Workflow for In-Gel Fluorescence Staining.
Conclusion
While 6MP-Fluorescein is a hypothetical probe, this guide provides a robust framework for assessing the potential cross-reactivity of this and similar thiol-containing fluorescent molecules. Based on the known reactivity of its constituent functional groups, researchers should anticipate potential off-target interactions with primary amines and other thiols. The provided experimental protocols offer a systematic approach to empirically validate the specificity of such probes, ensuring the reliability and accuracy of their application in research and drug development.
References
A Head-to-Head Comparison: 5MP-Fluorescein vs. Click Chemistry Probes for Biomolecule Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for elucidating biological function and developing novel therapeutics. This guide provides an objective comparison of two prominent labeling technologies: 5MP-Fluorescein, a thiol-reactive probe, and the versatile click chemistry platforms.
This report details the mechanisms, performance, and experimental protocols for each method, supported by quantitative data to inform the selection of the most appropriate tool for your research needs.
At a Glance: Key Performance Characteristics
The choice between this compound and click chemistry probes often depends on the specific experimental goals, the nature of the target biomolecule, and the desired photophysical properties of the fluorescent label. Below is a summary of key quantitative data for this compound (with fluorescein as a reference) and commonly used fluorophores in click chemistry applications.
| Feature | This compound (Fluorescein Core) | Click Chemistry Probes (Alexa Fluor™ 488) | Click Chemistry Probes (Cy®3) | Click Chemistry Probes (Cy®5) |
| Target Moiety | Thiols (Cysteine residues) | Azide or Alkyne | Azide or Alkyne | Azide or Alkyne |
| Excitation Max (nm) | ~490[1] | ~495 | ~550 | ~649 |
| Emission Max (nm) | ~514[1] | ~519 | ~570 | ~670 |
| Quantum Yield (Φ) | ~0.92 (in 0.1 M NaOH)[2] | ~0.92[2] | ~0.15 | ~0.27 |
| Photostability | Moderate | High | Moderate | Moderate |
| Reaction Kinetics | Rapid | Fast (CuAAC), Variable (SPAAC) | Fast (CuAAC), Variable (SPAAC) | Fast (CuAAC), Variable (SPAAC) |
| Bioorthogonality | Moderate (potential cross-reactivity) | High | High | High |
| Reversibility | Yes (Tracelessly removable)[3] | No | No | No |
Mechanism of Action and Experimental Workflow
This compound: Thiol-Specific and Reversible Labeling
5-Methylene Pyrrolone (5MP)-Fluorescein is a derivative of the widely used fluorescein dye, engineered for high specificity towards thiol groups, primarily found in cysteine residues of proteins. The labeling reaction proceeds via a Michael addition mechanism. A key feature of this probe is the reversibility of the linkage, allowing for the traceless removal of the label under specific conditions, which can be advantageous for certain applications like controlled release or temporary labeling.
Click Chemistry: Bioorthogonal and Versatile Ligation
Click chemistry encompasses a set of bioorthogonal reactions, meaning they occur with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. The most prominent examples are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage between an azide- and an alkyne-functionalized molecule. This modularity allows for a wide variety of fluorophores to be "clicked" onto a target biomolecule that has been metabolically, enzymatically, or chemically tagged with the complementary reactive group.
Experimental Protocols
Protocol 1: Labeling of Protein Thiols with this compound (Adapted)
This protocol provides a general procedure for labeling protein cysteine residues. Optimization may be required for specific proteins.
Materials:
-
Protein of interest with accessible thiol groups
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., 2-Mercaptoethanol or Dithiothreitol - DTT)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be labeled, they must first be reduced using a reagent like TCEP, followed by removal of the reducing agent.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, a quenching reagent can be added to react with any excess this compound.
-
Purification: Remove the unreacted probe from the labeled protein using a desalting column equilibrated with the desired storage buffer (e.g., PBS). Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
-
Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~490 nm (for fluorescein).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins in Cell Lysate
This protocol describes the labeling of azide- or alkyne-modified proteins in a cell lysate.
Materials:
-
Cell lysate containing azide- or alkyne-modified proteins
-
Azide- or alkyne-functionalized fluorescent probe
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-chelating ligand solution (e.g., THPTA, 100 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 300 mM in water)
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: For each sample, prepare a cocktail by sequentially adding the following to a microfuge tube:
-
50 µL of protein lysate (1-5 mg/mL)
-
90 µL of PBS
-
20 µL of the fluorescent probe (e.g., 2.5 mM in DMSO or water)
-
-
Add Copper and Ligand: Add 10 µL of the THPTA ligand solution and vortex briefly. Then, add 10 µL of the CuSO₄ solution and vortex again.
-
Initiate the Reaction: Add 10 µL of the freshly prepared sodium ascorbate solution to initiate the click reaction. Vortex briefly.
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Downstream Analysis: The labeled proteins are now ready for downstream applications such as SDS-PAGE analysis, western blotting, or mass spectrometry.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells using a cyclooctyne-bearing fluorescent probe.
Materials:
-
Live cells with azide-functionalized surface biomolecules (e.g., through metabolic labeling with an azide-containing sugar)
-
Cyclooctyne-functionalized fluorescent probe (e.g., DBCO-fluorophore)
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling (if necessary): Culture cells in a medium containing an azide-functionalized precursor (e.g., Ac₄ManNAz for sialic acid labeling) for 24-48 hours to allow for incorporation into cell surface glycans.
-
Prepare Labeling Solution: Prepare a working solution of the DBCO-fluorophore in pre-warmed complete cell culture medium at a final concentration of 20-50 µM.
-
Cell Labeling: Wash the metabolically labeled cells twice with warm PBS. Add the DBCO-fluorophore labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash: Remove the labeling solution and wash the cells three times with warm PBS to remove any unreacted probe.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells and immediately visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Conclusion
Both this compound and click chemistry probes offer powerful solutions for biomolecule labeling, each with distinct advantages. This compound provides a straightforward method for the thiol-specific labeling of proteins with the unique feature of reversibility. Click chemistry, on the other hand, offers unparalleled versatility and bioorthogonality, enabling the use of a wide array of fluorophores for labeling various classes of biomolecules in vitro and in living systems. The choice between these methods will ultimately be guided by the specific requirements of the research question at hand. For applications demanding high specificity for thiols and the option of label removal, this compound is a strong candidate. For experiments requiring high bioorthogonality, modularity in fluorophore choice, and applicability to a broader range of biomolecules, click chemistry presents a robust and flexible platform.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Reversible and Highly Specific Protein Labeling: The 5MP-Fluorescein Advantage
In the dynamic fields of proteomics, drug development, and molecular biology, the precise labeling of proteins is paramount for elucidating their function, interactions, and localization. For decades, iodoacetamide-based probes have been a staple for targeting cysteine residues. However, the emergence of 5MP-Fluorescein, a novel fluorescent probe based on a 5-Methylene Pyrrolone (5MP) core, presents a significant advancement, offering researchers enhanced specificity, reaction stability, and the unique capability of traceless removal. This guide provides a comprehensive comparison of this compound and iodoacetamide probes, supported by experimental data, to inform the selection of the optimal tool for your research needs.
Superior Specificity and Stability of this compound
The key advantages of this compound stem from the inherent properties of the 5-Methylene Pyrrolone (5MP) reactive group. Unlike iodoacetamide, which can exhibit off-target reactions with other nucleophilic amino acid residues such as histidine and methionine, 5MPs are highly specific for thiol groups on cysteine residues. This high specificity minimizes the risk of unintended protein modification, ensuring that the fluorescent signal originates from the intended target site.
Furthermore, this compound demonstrates superior stability in aqueous solutions across a range of pH levels, a critical factor for successful and reproducible labeling experiments. In contrast, iodoacetamide solutions can be less stable, particularly at the slightly alkaline pH required for efficient thiol labeling, potentially leading to reduced labeling efficiency over time.
A groundbreaking feature of this compound is the reversibility of the labeling reaction. The bond formed between the 5MP core and a cysteine thiol can be cleaved under specific, mild conditions, such as a shift to an alkaline pH or through a thiol-exchange reaction. This "traceless removal" regenerates the native, unmodified cysteine residue, opening up novel experimental possibilities such as temporary thiol protection, controlled release of labeled proteins, and iterative labeling strategies. Iodoacetamide probes, on the other hand, form a stable and irreversible thioether bond, precluding such applications.
Quantitative Performance Comparison
The following table summarizes the key performance differences between this compound and iodoacetamide probes based on available experimental data.
| Feature | This compound | Iodoacetamide Probes |
| Reaction Chemistry | Michael Addition | Nucleophilic Substitution (SN2) |
| Specificity | Highly thiol-specific | Reacts with thiols, can have off-target reactivity with histidine and methionine |
| Reversibility | Reversible (traceless removal) under specific conditions | Irreversible |
| Probe Stability in Solution | High stability in a wide pH range | Moderate stability, can degrade at labeling pH |
| Bond Formed | Thioether (cleavable) | Thioether (stable) |
| Optimal Reaction pH | 7.0 - 8.5 | 7.5 - 8.5 |
Experimental Methodologies
Protein Labeling with this compound
This protocol is a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5. Ensure the buffer is free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol). If reduction of disulfide bonds is necessary, use a reducing agent like TCEP and subsequently remove it by dialysis or a desalting column.
-
Probe Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.
-
Labeling Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
Removal of Excess Probe: Separate the labeled protein from the unreacted probe using a desalting column (e.g., Sephadex G-25) or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluorescein (at ~494 nm).
Protein Labeling with Iodoacetamide Probes
This is a standard protocol for protein labeling with iodoacetamide-based fluorescent probes.
-
Protein Preparation: Prepare the protein in a buffer at a pH of 7.5-8.5 (e.g., PBS or Tris buffer). As with this compound, ensure the absence of extraneous thiol reagents.
-
Probe Preparation: Dissolve the iodoacetamide probe in an organic solvent like DMSO or DMF to create a stock solution.
-
Labeling Reaction: Add a 10-20 fold molar excess of the iodoacetamide probe to the protein solution.
-
Incubation: Incubate the reaction in the dark at room temperature for 2 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as DTT or cysteine, to a final concentration of ~10-50 mM to react with any excess iodoacetamide.
-
Purification: Remove the unreacted probe and quenching reagent by gel filtration or dialysis.
-
Characterization: Calculate the degree of labeling using spectrophotometric measurements of the protein and the fluorophore.
Visualizing the Advantages: Signaling Pathways and Workflows
To further illustrate the practical implications of these differences, the following diagrams, created using the DOT language, depict a generic signaling pathway involving a cysteine-regulated protein and the experimental workflows for both probe types.
Caption: A generic signaling pathway where an effector protein's activity is regulated by the redox state of a critical cysteine residue.
Caption: Comparison of experimental workflows for protein labeling with this compound and iodoacetamide probes.
Caption: Logical diagram highlighting the primary advantages of this compound for protein labeling.
Confirming Covalent Bond Formation: A Comparative Guide to 5MP-Fluorescein and its Alternatives
In the realm of chemical biology and drug discovery, the confirmation of covalent bond formation between a molecule of interest—such as a drug candidate or a chemical probe—and its target protein is a critical step. This guide provides a comparative overview of methodologies to confirm this covalent engagement, with a focus on the utility of fluorescein-based probes, exemplified here by a presumed 5-Maleimido-Fluorescein (5MP-Fluorescein) , and its alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their experimental needs.
Introduction to Covalent Labeling Confirmation
Covalent labeling strategies are invaluable for identifying and characterizing protein targets, assessing enzyme activity, and developing targeted covalent inhibitors. The formation of a stable, covalent bond offers a durable signal that can be tracked and quantified. Fluorescent probes, such as those derived from fluorescein, are a popular choice for this purpose due to their high sensitivity and the wide availability of detection instrumentation. A maleimide-functionalized fluorescein, such as this compound, is designed to specifically react with sulfhydryl groups present in cysteine residues, one of the most common targets for covalent modification due to its high nucleophilicity.
Confirmation of successful covalent labeling is paramount and can be achieved through various techniques, each with its own set of advantages and limitations. These methods range from direct visualization of the fluorescently tagged protein to more sophisticated mass spectrometry-based approaches that provide precise information about the site of modification.
Comparative Analysis of Covalent Labeling Probes
The selection of a probe for confirming covalent bond formation depends on several factors, including the nature of the target protein, the experimental system (in vitro, in situ, or in vivo), and the downstream analytical method. Below is a comparison of this compound with other common classes of covalent labeling probes.
| Probe/Method Class | Principle | Reactive Group(s) | Typical Reporter | Advantages | Disadvantages |
| This compound (Maleimide-Fluorescein) | Direct fluorescent labeling of sulfhydryl groups. | Maleimide | Fluorescein (Fluorophore) | - Direct visualization- High sensitivity- Relatively fast reaction kinetics | - Potential for off-target labeling- Fluorescein's fluorescence is pH-sensitive- Large tag may cause steric hindrance |
| Iodoacetamide-Fluorescein | Direct fluorescent labeling of sulfhydryl groups. | Iodoacetamide | Fluorescein (Fluorophore) | - Stable covalent bond- Less prone to hydrolysis than maleimides | - Slower reaction kinetics compared to maleimides- Potential for off-target labeling- Large tag may cause steric hindrance |
| Fluorescein Isothiocyanate (FITC) | Direct fluorescent labeling of primary amines. | Isothiocyanate | Fluorescein (Fluorophore) | - Targets abundant lysine residues and N-terminus- Stable thiourea bond | - Less specific due to the high abundance of lysines- Can lead to multiple labels per protein, affecting function |
| Click Chemistry Probes (e.g., Alkyne/Azide tags) | Two-step labeling: covalent modification followed by bioorthogonal ligation to a reporter. | Various (e.g., electrophiles) | Alkyne or Azide | - High specificity and efficiency of the click reaction- Small initial tag minimizes steric hindrance- Modular: can attach various reporters (fluorophores, biotin) | - Requires a two-step process- Copper catalyst in CuAAC can be toxic to cells |
| Biotin-based Probes | Covalent labeling with a biotin tag for subsequent detection or enrichment. | Various (e.g., maleimide, NHS ester) | Biotin | - Strong and specific biotin-streptavidin interaction- Enables enrichment of labeled proteins for MS analysis- Signal amplification possible with streptavidin-enzyme conjugates | - Indirect detection- Endogenous biotinylated proteins can cause background- Large streptavidin complex can be sterically hindering |
| Label-Free Mass Spectrometry | Direct detection of the mass shift in the target protein or its peptides upon covalent modification. | N/A (warhead-dependent) | None | - No need for a reporter tag- Provides precise site of modification- Can be highly quantitative | - Requires specialized equipment and expertise- Lower throughput for initial screening- May not be suitable for complex mixtures without enrichment |
Experimental Protocols
Protocol 1: In Vitro Labeling of a Target Protein with this compound
Objective: To confirm covalent bond formation between a purified protein and this compound and visualize the labeled protein by SDS-PAGE.
Materials:
-
Purified protein with an accessible cysteine residue
-
This compound (or Fluorescein-5-Maleimide)
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.4)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Prepare Protein Solution: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the target cysteine is in a disulfide bond, pre-treat the protein with a reducing agent like TCEP (final concentration 1 mM) for 30 minutes at room temperature.
-
Prepare Probe Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a 5- to 10-fold molar excess of the probe over the protein. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench Reaction: Quench the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess this compound.
-
Analyze by SDS-PAGE: Mix the labeled protein sample with SDS-PAGE loading buffer (without reducing agents if you want to maintain disulfide bonds not involved in labeling). Separate the proteins on a polyacrylamide gel.
-
Visualize Fluorescent Signal: Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for fluorescein (e.g., excitation at 488 nm, emission at 520 nm). A fluorescent band at the expected molecular weight of the target protein confirms covalent labeling.
-
Confirm Protein Loading: After fluorescence scanning, stain the same gel with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands and confirm equal loading.
Protocol 2: Confirmation of Covalent Modification Site by Mass Spectrometry
Objective: To identify the specific amino acid residue(s) modified by a covalent inhibitor using mass spectrometry.
Materials:
-
Labeled protein sample (from a reaction with a covalent compound)
-
Unlabeled control protein sample
-
Urea, DTT, Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid, Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Take equal amounts of the labeled and unlabeled protein samples.
-
Denaturation, Reduction, and Alkylation: Denature the proteins in 8 M urea. Reduce disulfide bonds with DTT for 1 hour at 37°C. Alkylate free cysteines with iodoacetamide for 30 minutes in the dark.
-
Digestion: Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid or TFA and desalt the peptides using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides. Search for the expected mass shift corresponding to the covalent modification on potential target residues (e.g., cysteine). Comparing the spectra from the labeled and unlabeled samples will reveal the modified peptide(s) and thus the site of covalent adduction.
Visualizing Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams created using the DOT language for Graphviz are provided.
Caption: Mechanism of covalent labeling of a protein with this compound.
Caption: Comparative experimental workflows for confirming covalent labeling.
Conclusion
Confirming covalent bond formation is a multifaceted process with a variety of available tools and techniques. While direct fluorescent labeling with probes like this compound offers a straightforward and sensitive method for initial validation, researchers should be aware of its potential limitations, such as steric hindrance and non-specific binding. For more detailed and unambiguous confirmation, including the precise identification of the modification site, mass spectrometry-based approaches are indispensable. Furthermore, alternative strategies like click chemistry provide a powerful and flexible platform that combines the advantages of small molecule probes with versatile reporter systems. The optimal choice of methodology will ultimately be guided by the specific research question, the nature of the biological system, and the available instrumentation.
5MP-Fluorescein: A Tool for Bioconjugation, Not a Direct Assay Probe
A detailed review of the scientific literature reveals that 5MP-Fluorescein is a highly specific fluorescent labeling reagent rather than a direct probe for performance-based assays measuring enzymatic activity or analyte concentration. Its primary application lies in the precise, thiol-specific labeling of proteins and peptides, making it a valuable tool for bioconjugation.
This compound is a fluorescein dye that is based on a 5-Methylene pyrrolone (5MP) scaffold. Research by Zhang et al. and others has established that 5MPs are highly effective for bioconjugation due to their specificity for thiol groups found in cysteine residues.[1][2][3] The Michael addition reaction between the 5MP moiety and a thiol is rapid and clean, and notably, does not create a new stereocenter, which simplifies the analysis of the resulting conjugate.[1][2]
A key feature of 5MP-based bioconjugation is its reversibility. The linkage can be cleaved under specific conditions, such as a change in pH or through thiol exchange, allowing for the "traceless" removal of the fluorescent tag. This property is particularly useful for applications like the controlled release of conjugated molecules or for temporary thiol protection during chemical synthesis.
Comparison of Fluorescent Probes for Phosphodiesterase (PDE) Assays
Given the interest in signaling pathways relevant to drug development, this guide provides a comparison of common fluorescent probes and assay formats that are directly used to measure the activity of phosphodiesterases (PDEs), a critical enzyme class in cyclic nucleotide signaling. These assays are fundamental in the search for new PDE inhibitors.
The primary mechanism of these assays involves monitoring the hydrolysis of cyclic nucleotides (cAMP or cGMP) by PDEs. Different fluorescent probes and techniques have been developed to detect either the consumption of the substrate or the formation of the product (AMP or GMP).
Data Presentation: Performance of PDE Assay Kits
| Assay Principle | Example Probe/Kit | Target | Detection Method | Sensitivity | Throughput | Key Features |
| Fluorescence Polarization (FP) | IMAP® FP Assays | cAMP/cGMP | Measures the change in polarization of a fluorescently labeled nucleotide upon binding to a large binding partner. | High | High | Homogeneous (no-wash) format, robust, and suitable for HTS. |
| Competitive Immunoassay | CatchPoint™ cAMP Fluorescent Assay Kit | cAMP | Competition between sample cAMP and a fluorescently labeled cAMP for a limited number of antibody binding sites. | High (sub-nanomolar) | High | Sensitive, can be used with cell lysates. Requires a wash step. |
| Genetically Encoded Biosensors | cADDis, G-Flamp | cAMP | FRET or single fluorescent protein-based sensors that change fluorescence intensity upon cAMP binding. | High (real-time intracellular) | Low to Medium | Enables real-time measurement of cAMP dynamics in living cells. |
| Luminescence-Based | PDE-Glo™ Phosphodiesterase Assay | cAMP/cGMP | A coupled-enzyme system where the product of the PDE reaction (AMP/GMP) is converted to ATP, which then drives a luciferase reaction. | High | High | Homogeneous, highly sensitive, and less susceptible to interference from fluorescent compounds. |
Experimental Protocols
1. Fluorescence Polarization (FP) PDE Assay
This protocol is a generalized example for a homogenous FP-based PDE assay.
-
Reagent Preparation : Prepare PDE enzyme dilution, fluorescently labeled substrate (e.g., FAM-cAMP), and binding agent solution in assay buffer.
-
Assay Reaction :
-
Add test compounds (potential inhibitors) to a 384-well microplate.
-
Add the diluted PDE enzyme to each well and incubate briefly.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
Detection :
-
Stop the enzymatic reaction by adding the binding agent. The binding agent will bind to the product of the reaction (e.g., FAM-AMP).
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate filters for the fluorophore. A decrease in polarization indicates inhibition of PDE activity.
-
2. Competitive Fluorescent Immunoassay for cAMP
This is a representative protocol for a competitive ELISA-like fluorescent assay.
-
Plate Preparation : Use a microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG).
-
Assay Reaction :
-
Add standards or samples containing cAMP, a rabbit anti-cAMP antibody, and a horseradish peroxidase (HRP)-labeled cAMP conjugate to the wells.
-
Incubate for a set time (e.g., 2 hours) to allow for competitive binding.
-
-
Washing : Wash the plate to remove unbound reagents.
-
Signal Generation :
-
Add a fluorescent HRP substrate (e.g., a Stoplight Red™ substrate).
-
Incubate for a short period (e.g., 10-30 minutes).
-
-
Detection : Measure the fluorescence intensity using a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample.
Visualizations
Caption: Simplified cAMP signaling pathway showing the role of Phosphodiesterase (PDE).
Caption: Principle of a Fluorescence Polarization (FP) assay for PDE activity.
References
- 1. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5MP-Fluorescein: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5MP-Fluorescein, a fluorescent dye used in bioconjugation.
I. Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate personal protective equipment to minimize exposure.
| PPE Category | Item |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
II. Waste Segregation and Collection
Proper segregation of waste streams is essential to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), weighing papers, and other solid materials that have come into contact with the chemical.
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name "this compound".
-
-
Liquid Waste:
-
This includes solutions containing this compound and the first rinse of any container that held the substance.
-
Pour all liquid waste into a dedicated, shatter-resistant hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents.
-
Do not dispose of liquid this compound waste down the drain.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
III. Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the proper disposal of this compound waste.
IV. Decontamination of Glassware and Work Surfaces
Proper decontamination of reusable items and laboratory spaces is crucial to prevent cross-contamination and exposure.
-
Initial Rinse:
-
Rinse glassware and equipment that have come into contact with this compound with a suitable solvent (e.g., ethanol or acetone), if compatible with the experimental procedure.
-
Collect this first rinsate as hazardous liquid waste.
-
-
Subsequent Rinses:
-
After the initial hazardous rinse, wash the glassware with soap and water.
-
Subsequent rinses with water may be permissible for drain disposal, but always consult your local EHS guidelines for confirmation.
-
-
Work Surface Decontamination:
-
Wipe down the work area (e.g., fume hood, benchtop) with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose of the cleaning materials as solid hazardous waste.
-
V. Empty Container Disposal
Empty containers that once held this compound must be handled properly to be considered non-hazardous.
VI. Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
-
Evacuate and Alert:
-
Alert others in the immediate area and evacuate if necessary.
-
-
Don PPE:
-
Wear appropriate PPE, including a respirator if the spill generates dust.
-
-
Containment and Cleanup:
-
For a solid spill, gently cover with an absorbent material to avoid raising dust.
-
Carefully sweep or scoop the material into a hazardous waste container.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontaminate:
-
Decontaminate the spill area as described in Section IV.
-
Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your location. The responsibility for safe and compliant chemical disposal lies with the user.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
